Eratrectinib
Beschreibung
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Eigenschaften
CAS-Nummer |
2396516-98-4 |
|---|---|
Molekularformel |
C21H22FN7O |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
(6R)-15-cyclopropyl-9-fluoro-2,11,15,16,20,21,24-heptazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |
InChI |
InChI=1S/C21H22FN7O/c22-13-10-15-17(23-11-13)5-8-28(14-3-4-14)26-21(30)16-12-24-29-9-6-19(25-20(16)29)27-7-1-2-18(15)27/h6,9-12,14,18H,1-5,7-8H2,(H,26,30)/t18-/m1/s1 |
InChI-Schlüssel |
URXMBXJZRCIDQB-GOSISDBHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Entrectinib in NTRK Fusion-Positive Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (B1684687) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1][2][3] This guide provides a detailed technical overview of the mechanism of action of entrectinib, focusing on its molecular interactions, impact on downstream signaling pathways, and the experimental methodologies used to elucidate its activity.
Molecular Mechanism of Action
Entrectinib functions as an ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), as well as ROS1 and ALK kinases.[1][4] In NTRK fusion-positive tumors, a chromosomal rearrangement leads to the fusion of an NTRK gene with an unrelated gene partner. This results in the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, driving oncogenic signaling in a ligand-independent manner.[5][6]
Entrectinib binds to the ATP-binding pocket within the kinase domain of the TRK fusion protein, preventing the phosphorylation of the kinase and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[7][8]
Quantitative Data: Potency and Clinical Efficacy
The potency of entrectinib against TRK kinases has been quantified through biochemical assays, and its clinical efficacy has been demonstrated in multiple clinical trials.
Table 1: Biochemical Inhibitory Activity of Entrectinib
| Target Kinase | IC50 (nM) |
| TRKA | 1.0 - 1.7 |
| TRKB | 3.0 |
| TRKC | 5.0 |
| ROS1 | 7.0 |
| ALK | 12.0 |
| Data compiled from multiple sources.[1] |
Table 2: Clinical Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis of STARTRK-2, STARTRK-1, and ALKA-372-001 trials)
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 57% - 61.2% |
| Complete Response (CR) | 7% |
| Median Duration of Response (DoR) | 10.4 - 20.0 months |
| Median Progression-Free Survival (PFS) | 11.2 - 13.8 months |
| Data from integrated analyses of clinical trials.[2][9][10] |
Impact on Downstream Signaling Pathways
The constitutive activation of NTRK fusion proteins triggers several key downstream signaling cascades that promote cell growth, proliferation, and survival. Entrectinib's inhibition of TRK autophosphorylation effectively blocks these pathways. The three primary signaling pathways affected are:
-
RAS/MAPK Pathway: This pathway is critical for cell proliferation.
-
PI3K/AKT Pathway: This pathway is essential for cell survival and growth.
-
PLCγ Pathway: This pathway is involved in cell proliferation and differentiation.[5][11]
By inhibiting these pathways, entrectinib induces cell cycle arrest and apoptosis in tumor cells.[1]
Caption: NTRK Signaling Pathway Inhibition by Entrectinib.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of entrectinib.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of entrectinib required to inhibit 50% of the TRK kinase activity (IC50).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of entrectinib in DMSO.
-
Prepare serial dilutions of entrectinib in the assay buffer.
-
Prepare a solution of recombinant human TRK kinase domain in the assay buffer.
-
Prepare a solution of a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the assay buffer.
-
-
Assay Procedure:
-
Add the entrectinib dilutions to the wells of a 96-well plate.
-
Add the TRK kinase solution to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction.
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Plot the percentage of kinase inhibition against the log of the entrectinib concentration to determine the IC50 value.
-
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability (MTT) Assay
This assay measures the effect of entrectinib on the metabolic activity of NTRK fusion-positive cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed NTRK fusion-positive cells (e.g., KM12) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of entrectinib in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of entrectinib. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for a desired duration (e.g., 72 hours) at 37°C.[12]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for a Cell Viability (MTT) Assay.
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of TRK and its downstream signaling proteins (e.g., AKT, ERK) to confirm on-target pathway inhibition by entrectinib.
Methodology:
-
Cell Treatment and Lysis:
-
Treat NTRK fusion-positive cells with various concentrations of entrectinib for a specified time (e.g., 2 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-TRK, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To confirm equal protein loading, probe the membrane with an antibody for the total form of the protein and a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor activity of entrectinib in a living organism.
Methodology:
-
Cell Implantation:
-
Subcutaneously implant NTRK fusion-positive cancer cells (e.g., KM12) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer entrectinib orally at a predetermined dose and schedule.[13]
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm pathway inhibition).
-
Compare the tumor growth between the entrectinib-treated and vehicle-treated groups.
-
Mechanisms of Resistance
Acquired resistance to entrectinib can occur through two main mechanisms:
-
On-target resistance: This involves the development of secondary mutations within the NTRK kinase domain that interfere with entrectinib binding. Common mutations include those in the solvent front (e.g., G595R in NTRK1) and the gatekeeper residue.[14][15]
-
Off-target resistance: This involves the activation of bypass signaling pathways that allow the tumor cells to survive and proliferate despite the inhibition of TRK signaling. Examples include the activation of the MET or KRAS pathways.[16]
Conclusion
Entrectinib is a highly effective TKI that targets the oncogenic driver in NTRK fusion-positive solid tumors. Its mechanism of action is centered on the competitive inhibition of the TRK kinase, leading to the suppression of critical downstream signaling pathways and subsequent tumor cell death. A thorough understanding of its molecular interactions, as elucidated by the experimental protocols described herein, is crucial for the continued development and optimization of targeted therapies for these cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Updated efficacy and safety of entrectinib in NTRK fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
The Discovery and Synthesis of Entrectinib: A Technical Guide
An In-depth Examination of a Pan-TRK, ROS1, and ALK Inhibitor for the Treatment of Fusion-Positive Cancers
Abstract
Entrectinib (B1684687) (marketed as Rozlytrek®) is a potent and selective tyrosine kinase inhibitor (TKI) that targets oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, NTRK3), the ROS1 proto-oncogene 1 (ROS1), and the anaplastic lymphoma kinase (ALK) gene. Its ability to cross the blood-brain barrier has established it as a critical therapeutic agent for patients with solid tumors harboring these specific genetic alterations, including those with central nervous system (CNS) metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Entrectinib, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of Entrectinib
Entrectinib was discovered and initially developed by Nerviano Medical Sciences (NMS) in Milan, Italy.[1][2] The discovery process originated from a high-throughput screening of the NMS corporate compound collection as part of their anaplastic lymphoma kinase (ALK) drug discovery program.[3][4]
This screening identified a 3-amino-5-substituted indazole, designated as compound 1, which demonstrated promising inhibitory activity against ALK in both biochemical and cellular assays.[3][4] Through a process of medicinal chemistry optimization, this initial hit compound was structurally modified to enhance its potency, selectivity, and pharmacokinetic properties, leading to the synthesis of Entrectinib, also known as compound 2.[3][4]
Further characterization revealed that Entrectinib was not only a potent ALK inhibitor but also exhibited strong inhibitory activity against the closely related tyrosine kinases ROS1 and the pan-Tropomyosin receptor kinases (pan-TRKs).[3][5] A key feature of Entrectinib is its designed ability to penetrate the blood-brain barrier, addressing a significant clinical need in patients who develop brain metastases.[1][2] The first synthesis of Entrectinib was detailed in a 2009 patent application by NMS, with the first-in-human phase I clinical trial commencing in 2012.[1][6] Subsequent clinical development was carried out in collaboration with Ignyta, which was later acquired by Roche, leading to regulatory approvals for Entrectinib in various regions between 2019 and 2020.[1][2]
Synthesis of Entrectinib
The seminal synthesis of Entrectinib, as developed by Nerviano Medical Sciences, involves a convergent approach centered on the amide coupling of two key intermediates: a functionalized benzoic acid and a substituted 3-aminoindazole.
Synthesis of Key Intermediates
The synthesis of the two primary building blocks is outlined below:
-
Synthesis of 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid: This intermediate is prepared via a multi-step sequence starting from a commercially available fluoronitrobenzoate derivative.
-
Synthesis of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine: This fragment is synthesized from a corresponding fluorobenzonitrile through a reaction with hydrazine.
Final Convergent Synthesis
The final step in the synthesis of Entrectinib involves the amide bond formation between the two key intermediates. A more recent, alternative total synthesis has been developed by BioVectra, which utilizes photoredox catalysis in a flow chemistry setup, offering a potentially more efficient and scalable manufacturing process.[1]
Biological Activity and Mechanism of Action
Entrectinib is a type I ATP-competitive inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK kinases.[7] By binding to the ATP-binding pocket of these kinases, Entrectinib blocks their catalytic activity, thereby inhibiting the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells driven by these oncogenic fusions.
Signaling Pathways Inhibited by Entrectinib
The primary targets of Entrectinib—TRK, ROS1, and ALK—are receptor tyrosine kinases that, when constitutively activated by gene fusions, drive tumorigenesis through the activation of several key downstream signaling cascades. These include the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. Entrectinib's inhibition of these kinases leads to the downregulation of these pro-survival and proliferative signals.
Experimental Protocols
The preclinical evaluation of Entrectinib involved a series of biochemical, cellular, and in vivo assays to characterize its potency, selectivity, and anti-tumor efficacy.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of Entrectinib against a panel of purified kinases.
Methodology: A radiometric assay format was utilized to measure the enzymatic activity of the target kinases in the presence of varying concentrations of Entrectinib. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, were then determined. For TRKB and TRKC, IC50 values were extrapolated from percentage inhibition data.
Experimental Workflow:
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of Entrectinib on cancer cell lines with known TRK, ROS1, or ALK fusions.
Methodology: Cell viability was measured using either an MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with a range of Entrectinib concentrations for 72 hours. The reduction in cell viability was then quantified to determine the IC50 values.
Western Blot Analysis
Objective: To confirm the mechanism of action of Entrectinib by observing the inhibition of target kinase phosphorylation and downstream signaling proteins.
Methodology: Cancer cells were treated with various concentrations of Entrectinib for a specified period. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the target kinases and downstream effectors (e.g., AKT, ERK, STAT3).
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Entrectinib in a living organism.
Methodology: Human cancer cell lines harboring TRK, ROS1, or ALK fusions were subcutaneously implanted into immunodeficient mice. Once tumors were established, mice were treated with oral doses of Entrectinib or a vehicle control. Tumor volume was monitored over time to assess the efficacy of the treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of Entrectinib.
Table 1: Biochemical Inhibitory Activity of Entrectinib
| Kinase | IC50 (nM) |
| TRKA | 1.7 |
| TRKB | 0.1 |
| TRKC | 0.1 |
| ROS1 | 0.2 |
| ALK | 1.6 |
Table 2: Anti-proliferative Activity of Entrectinib in Selected Cell Lines
| Cell Line | Cancer Type | Oncogenic Driver | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | <1 |
| NCI-H2228 | NSCLC | EML4-ALK | 68 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 35 |
Conclusion
The discovery and development of Entrectinib represent a significant advancement in precision oncology. Its rational design, based on the identification of a promising chemical scaffold and subsequent optimization, has yielded a potent, selective, and CNS-penetrant inhibitor of TRK, ROS1, and ALK fusion proteins. The comprehensive preclinical evaluation, encompassing biochemical, cellular, and in vivo studies, has provided a solid foundation for its successful clinical application in patients with tumors harboring these specific genetic alterations. The detailed methodologies and data presented in this guide offer valuable insights for researchers and clinicians working in the field of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib reverses cytostatic resistance through the inhibition of ABCB1 efflux transporter, but not the CYP3A4 drug-metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Entrectinib: A Comprehensive Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (B1684687) (Rozlytrek®) is a potent and selective, orally bioavailable, central nervous system (CNS) active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3][4][5] Oncogenic fusions of the genes encoding these kinases (NTRK1/2/3, ROS1, and ALK) are key drivers in a variety of solid tumors. Entrectinib was designed to target these specific oncogenic drivers and to cross the blood-brain barrier, making it a therapeutic option for patients with primary brain tumors or CNS metastases.[3][5] This technical guide provides an in-depth overview of entrectinib's target profile, kinase selectivity, and the experimental methodologies used for its characterization.
Mechanism of Action
Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine kinases.[1][4] By binding to the ATP-binding pocket of the kinase domain, entrectinib prevents autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[6][7] The primary signaling cascades inhibited by entrectinib include the RAS/MAPK/ERK and PI3K/AKT pathways.[7] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in tumor cells harboring TRK, ROS1, or ALK fusion proteins.[2][8][9]
Target Profile and Kinase Selectivity
Entrectinib exhibits potent, low nanomolar inhibitory activity against its primary targets: TRKA, TRKB, TRKC, ROS1, and ALK.[1][2] Its selectivity has been characterized through various biochemical assays against a panel of kinases. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency and selectivity.
Table 1: Entrectinib Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Reference |
| Primary Targets | ||
| TRKA | 1 | [2] |
| TRKB | 3 | [2] |
| TRKC | 5 | [2] |
| ROS1 | 7 | [2] |
| ALK | 12 | [2] |
| Selected Off-Target Kinases | ||
| JAK2 | 40 | [2] |
| ACK1 | 70 | [2] |
| IGF1R | 122 | [2] |
| FAK | 140 | [2] |
| FLT3 | 164 | [2] |
| BRK | 195 | [2] |
| IR | 209 | [2] |
| AUR2 | 215 | [2] |
| JAK3 | 349 | [2] |
Signaling Pathways
Entrectinib's therapeutic effect is derived from its ability to inhibit key signaling pathways that are constitutively activated by oncogenic fusions of TRK, ROS1, and ALK. Below are simplified diagrams of these pathways and the point of inhibition by entrectinib.
Figure 1: Simplified TRK Signaling Pathway and Inhibition by Entrectinib.
Figure 2: Simplified ROS1/ALK Signaling Pathway and Inhibition by Entrectinib.
Experimental Protocols
The characterization of entrectinib's kinase selectivity and cellular activity involves several key experimental procedures. Detailed methodologies for these assays are provided below.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The radiometric format is considered a gold standard due to its direct measurement of substrate phosphorylation.[10][11]
Figure 3: Workflow for a Radiometric Kinase Inhibition Assay.
Materials:
-
Purified recombinant kinase (e.g., TRKA, ROS1, ALK)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA, pH 7.0)
-
[γ-33P]ATP
-
Unlabeled ATP
-
Entrectinib (or other test compound) serially diluted in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or Phosphor Imager
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
-
Add serially diluted entrectinib or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[10]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).[10]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the filter paper and quantify the amount of incorporated radioactivity using a scintillation counter or a Phosphor Imager.
-
Calculate the percentage of kinase activity inhibition for each entrectinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the entrectinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Figure 4: Workflow for a Cell Viability (MTT) Assay.
Materials:
-
Cancer cell line harboring a TRK, ROS1, or ALK fusion (e.g., KM12 for TPM3-NTRK1, HCC78 for SLC34A2-ROS1, Karpas-299 for NPM-ALK)[2][8]
-
Complete cell culture medium
-
Entrectinib serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of entrectinib or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[12]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
After incubation, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value.
Western Blot Analysis of Signaling Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of target kinases and their downstream effectors, confirming the mechanism of action of the inhibitor in a cellular context.
Materials:
-
Cancer cell line with the target fusion protein
-
Entrectinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ALK, anti-ALK, anti-phospho-ROS1, anti-ROS1, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of entrectinib for a specified time (e.g., 2 hours).[2]
-
Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK, 1:1000 dilution) overnight at 4°C.[14][15][16][17][18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein to confirm equal loading.
Conclusion
Entrectinib is a highly potent and selective inhibitor of TRK, ROS1, and ALK kinases, demonstrating significant therapeutic potential in cancers driven by fusions of these genes. Its ability to penetrate the central nervous system further enhances its clinical utility. The experimental protocols detailed in this guide provide a framework for the preclinical characterization of entrectinib and similar kinase inhibitors, enabling researchers to further investigate their mechanisms of action and therapeutic applications. The comprehensive understanding of its target profile and kinase selectivity is crucial for the continued development and optimal clinical use of this targeted therapy.
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers - ecancer [ecancer.org]
- 4. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-ALK (Tyr1604) Polyclonal Antibody (PA5-40168) [thermofisher.com]
- 16. Phospho-ALK (Tyr1278) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-ROS1 (Tyr2274) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. merckmillipore.com [merckmillipore.com]
Pharmacokinetics and pharmacodynamics of Entrectinib in preclinical models
An In-Depth Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Entrectinib (B1684687)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (Rozlytrek®), also known as RXDX-101, is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C, as well as the C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK) tyrosine kinases.[1][2] Gene fusions involving NTRK1/2/3, ROS1, and ALK are oncogenic drivers in a wide range of solid tumors.[2][3] Entrectinib is designed to target these specific genetic alterations, offering a tumor-agnostic therapeutic approach.[1][3] A critical feature of its design is the ability to cross the blood-brain barrier, enabling activity against primary and metastatic brain tumors.[1][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic profile of entrectinib, summarizing key data from various in vitro and in vivo models.
Pharmacodynamics: In Vitro Potency and In Vivo Efficacy
Entrectinib is an ATP-competitive inhibitor that potently targets TRKA/B/C, ROS1, and ALK fusion proteins, which are constitutively active and drive oncogenic signaling.[4][6] Its inhibitory action blocks downstream pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to apoptosis.[4][6][7]
In Vitro Potency
Entrectinib demonstrates potent, low-nanomolar inhibitory activity against its target kinases. In preclinical studies, it was found to be significantly more potent against ROS1-dependent cells than the first-generation inhibitor, crizotinib (B193316).[8]
Table 1: In Vitro Inhibitory Activity of Entrectinib
| Target Kinase | IC50 (nmol/L) | Reference |
|---|---|---|
| TRKA | 1.7 | [8] |
| TRKB | 0.1 | [8] |
| TRKC | 0.1 | [8] |
| ROS1 | 0.2 | [8] |
| ALK | 1.6 |[8] |
In Vivo Antitumor Activity
The antitumor activity of entrectinib has been demonstrated across a range of preclinical cancer models, including cell line-derived and patient-derived xenografts harboring NTRK, ROS1, or ALK fusions.[3][8] Oral administration of well-tolerated doses resulted in significant tumor regression and, in some cases, complete tumor eradication.[9][10]
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Model Type | Cancer Type | Genetic Driver | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|---|---|
| Xenograft Mouse Model | Neuroblastoma | TrkB Expressing | 60 mg/kg, BID, Oral | Significant tumor growth inhibition (p<0.0001) | [11] |
| Xenograft Mouse Model | Colorectal Cancer | TPM3-TRKA | 30 mg/kg, BID, Oral | Complete tumor regression | [9] |
| Xenograft Mouse Model | ROS1-Dependent Cells | ROS1 Fusion | 60 mg/kg, BID, Oral | Complete tumor regression | [10] |
| Intracranial Mouse Model | Lung Cancer | ALK Fusion | 10 days, Oral | Increased survival benefit (57 vs. 34 days, p<5x10e-4) |[12][13] |
Mechanism of Action: Signaling Pathway Inhibition
Entrectinib functions by blocking the constitutive activation of TRK, ROS1, and ALK fusion proteins.[4] This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting multiple pathways essential for tumor cell growth and survival.[6][7]
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking key downstream signaling pathways.
Pharmacokinetics: ADME Profile
Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of entrectinib. It generally exhibits low plasma clearance, a large volume of distribution, and a moderately long terminal half-life.[14]
Absorption and Distribution
Following oral administration, entrectinib shows moderate-to-high absolute bioavailability in preclinical species.[14] It is highly bound to plasma proteins (>99%).[7][8] A key feature of entrectinib is its ability to penetrate the CNS. This is attributed to its characteristics as a weak substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits the brain entry of many other kinase inhibitors.[5]
Table 3: Preclinical Pharmacokinetic Parameters of Entrectinib
| Parameter | Mouse | Rat | Dog | Reference |
|---|---|---|---|---|
| Terminal Half-Life (t1/2) | 3.5 - 11.9 h (all species) | 3.5 - 11.9 h (all species) | 3.5 - 11.9 h (all species) | [14] |
| Absolute Bioavailability (F%) | 31 - 76% (all species) | 31 - 76% (all species) | 31 - 76% (all species) | [14] |
| Steady-State Brain/Plasma Ratio | 0.4 | 0.6 - 1.0 | 1.4 - 2.2 | [8][12][13] |
| CSF/Unbound Plasma Ratio (Cu,p) | Not Reported | >0.2 | Not Reported |[5][15] |
Metabolism and Excretion
Entrectinib is primarily cleared through hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) being the main enzyme responsible.[7][8][16] This process forms a major active metabolite, M5, which has a pharmacological activity profile similar to the parent drug.[7][8] In rats, excretion occurs predominantly through the feces, with minimal renal clearance.[7][14] After a single radiolabeled dose in rats, over 83% of the radioactivity was recovered in the feces.[6][7]
Experimental Protocols and Methodologies
In Vivo Xenograft Tumor Model Workflow
The evaluation of entrectinib's in vivo efficacy typically follows a standardized workflow involving the implantation of tumor cells into immunocompromised mice, followed by drug treatment and monitoring of tumor growth and animal survival.
Caption: Standard workflow for assessing the in vivo efficacy of entrectinib in xenograft models.
Key Methodologies
-
Animal Models: Studies have utilized various models, including engineered murine Ba/F3 cells expressing specific fusion kinases and human tumor cell lines like KM12 (colorectal, TPM3-NTRK1) and SH-SY5Y (neuroblastoma, TrkB-expressing).[8][9][11] Immunocompromised mice (e.g., SCID or nude) are typically used for xenograft studies.[9]
-
Drug Formulation and Administration: For in vivo experiments, entrectinib is often reconstituted in a vehicle such as 0.5% methylcellulose (B11928114) with 1% Tween 80.[11] Administration is typically performed orally (per os) on a once-daily (QD) or twice-daily (BID) schedule.[10][11]
-
Pharmacokinetic Analysis: Plasma and tissue concentrations of entrectinib and its metabolite M5 are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[14][17] Sample preparation often involves a simple protein precipitation step with acetonitrile.[17]
-
Pharmacodynamic Assessment: Target inhibition in tumor tissue is confirmed by Western blot analysis, measuring the phosphorylation status of the target kinase (e.g., p-TRKA) and key downstream signaling proteins (e.g., p-AKT, p-ERK).[9]
-
In Vitro P-glycoprotein Substrate Assay: To assess CNS penetration potential, P-gp interaction can be measured using in vitro models with P-gp-overexpressing cells. A low apical efflux ratio (AP-ER) of 1.1–1.15 for entrectinib, compared to ≥2.8 for other TKIs like crizotinib and larotrectinib, indicates it is a weak P-gp substrate.[5]
Preclinical data robustly demonstrate that entrectinib is a potent and selective inhibitor of TRK, ROS1, and ALK kinases. Its pharmacokinetic profile is characterized by good oral bioavailability and, most critically, significant CNS penetration, which differentiates it from other kinase inhibitors.[5][8] The strong correlation between target inhibition and in vivo antitumor efficacy, including in intracranial models, provided a solid foundation for its successful clinical development as a targeted therapy for patients with NTRK, ROS1, or ALK fusion-positive solid tumors, including those with brain metastases.[8][12][13]
References
- 1. What is Entrectinib used for? [synapse.patsnap.com]
- 2. Entrectinib - Wikipedia [en.wikipedia.org]
- 3. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiologically-Based Pharmacokinetic Modelling of Entrectinib Parent and Active Metabolite to Support Regulatory Decision-Making: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Quantification and pharmacokinetic study of entrectinib in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Entrectinib's Inhibition of Oncogenic Signaling Pathways in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (B1684687) is a potent and orally bioavailable inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2] In various cancer types, chromosomal rearrangements can lead to the formation of fusion genes involving NTRK1, NTRK2, NTRK3, ROS1, or ALK.[3][4][5][6][7] These fusion events result in the expression of chimeric proteins with constitutively active kinase domains, which act as oncogenic drivers.[8][9] These fusion proteins aberrantly activate downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[1][2] Entrectinib functions as an ATP-competitive inhibitor, binding to the kinase domains of these fusion proteins and blocking their autophosphorylation and subsequent activation of downstream signaling cascades.[2][10][11] This inhibition ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring these specific genetic alterations.[1][8] A key pharmacological feature of entrectinib is its ability to cross the blood-brain barrier, enabling it to target and treat central nervous system (CNS) metastases.[2][6]
Mechanism of Action and Signaling Pathway Inhibition
Entrectinib exerts its therapeutic effect by targeting the ATP-binding sites of the TRK, ROS1, and ALK tyrosine kinases.[2] This competitive inhibition prevents the phosphorylation of the kinase itself and downstream effector proteins, thereby blocking the oncogenic signaling that drives tumor growth.
Core Signaling Pathways Inhibited by Entrectinib
The primary signaling cascades disrupted by entrectinib include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Both are critical for cell proliferation, survival, and differentiation.[1][2] The ALK fusion protein can also activate the JAK/STAT pathway.[1][10]
Caption: Entrectinib inhibits NTRK, ROS1, and ALK fusion proteins, blocking downstream signaling.
Quantitative Data on Entrectinib's Efficacy
The potency of entrectinib has been characterized in both preclinical and clinical settings. The following tables summarize key quantitative data.
Preclinical Inhibitory Activity
| Target Kinase | IC50 (nM) | Cell Line | Reference |
| TRKA | 1.7 | Ba/F3 | [10] |
| TRKB | 0.1 | Ba/F3 | [10] |
| TRKC | 0.1 | Ba/F3 | [10] |
| ROS1 | 0.2 | Ba/F3 | [10] |
| ALK | 1.6 | Ba/F3 | [10] |
IC50 values represent the concentration of entrectinib required to inhibit 50% of the kinase activity in vitro.
Clinical Efficacy in NTRK Fusion-Positive Solid Tumors
A pooled analysis of the STARTRK-2, STARTRK-1, and ALKA-372-001 trials demonstrated significant clinical activity.[12][13]
| Parameter | Value | Note |
| Number of Patients | 54 | Adult patients with various solid tumors |
| Overall Response Rate (ORR) | 57% | Percentage of patients with tumor size reduction |
| Complete Response (CR) | 7.4% | Disappearance of all signs of cancer |
| Median Duration of Response (DoR) | 10.4 months | Length of time the tumor continues to respond to treatment |
| Median Progression-Free Survival (PFS) | 11.2 months | Length of time during and after treatment that the patient lives with the disease without it getting worse |
Clinical Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
The same pooled analysis also showed robust efficacy in patients with ROS1-positive NSCLC.[12][14]
| Parameter | Value | Note |
| Number of Patients | 53 | Adult patients with locally advanced or metastatic NSCLC |
| Overall Response Rate (ORR) | 77% | |
| Median Duration of Response (DoR) | 24.6 months | |
| Median Progression-Free Survival (PFS) | 19.0 months | |
| Intracranial ORR | 55.0% | In patients with CNS metastases |
Experimental Protocols
The following protocols are generalized methodologies for key experiments used to characterize the activity of entrectinib.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of entrectinib required to inhibit the enzymatic activity of a purified kinase. It measures the amount of ATP remaining after the kinase reaction.[15][16]
Materials:
-
Purified recombinant kinase (e.g., TRKA, ROS1, ALK)
-
Kinase-specific substrate (peptide or protein)
-
Entrectinib (or other test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of entrectinib in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To each well of the assay plate, add the diluted entrectinib or vehicle control.
-
Enzyme/Substrate Addition: Add the kinase and substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first terminate the kinase reaction and deplete unused ATP, then convert the generated ADP back to ATP to be measured by a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each entrectinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the entrectinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. gene.com [gene.com]
- 5. Anaplastic lymphoma kinase fusions: Roles in cancer and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lung.org [lung.org]
- 7. ALK positive lung cancer - Wikipedia [en.wikipedia.org]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]
- 10. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. news.cuanschutz.edu [news.cuanschutz.edu]
- 13. FDA Approves Entrectinib for NTRK-Fusion Cancers ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
- 14. onclive.com [onclive.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Preclinical Evaluation of Entrectinib in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Entrectinib (B1684687), a potent and selective tyrosine kinase inhibitor, in various solid tumors. The document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Entrectinib (RXDX-101) is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] Gene fusions involving NTRK1, NTRK2, NTRK3, ROS1, and ALK are oncogenic drivers in a wide range of adult and pediatric solid tumors.[4][5] These genetic alterations lead to constitutively active fusion proteins that drive downstream signaling pathways, promoting cell proliferation and survival.[2] Entrectinib acts as an ATP-competitive inhibitor, binding to the kinase domain of these target proteins and blocking their autophosphorylation and subsequent downstream signaling.[2][6] Its ability to cross the blood-brain barrier makes it a promising therapeutic agent for primary and metastatic brain tumors.[7]
Mechanism of Action and Target Signaling Pathways
Entrectinib potently inhibits TRKA/B/C, ROS1, and ALK tyrosine kinases, thereby blocking key oncogenic signaling cascades. The primary downstream pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell growth, survival, and proliferation.[2][6]
TRK Signaling Pathway
NTRK gene fusions lead to the constitutive activation of TRK kinase activity, which is normally involved in neuronal development and function.[2] This aberrant activation drives oncogenesis through the MAPK and PI3K/AKT pathways.
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
Entrectinib's Penetration of the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (B1684687) is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinase (TRK) A, B, and C, ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] A critical feature of entrectinib, distinguishing it from other inhibitors in its class, is its designed ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system (CNS).[3][4] This attribute is of paramount importance given that a significant percentage of patients with ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors harboring NTRK fusions present with or develop brain metastases.[5][6] This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting entrectinib's CNS activity, detailing its molecular properties, experimental validation, and clinical efficacy.
Physicochemical Properties and Mechanism of BBB Transport
Entrectinib's ability to penetrate the CNS is intrinsically linked to its physicochemical properties. While specific quantitative values for properties like lipophilicity (LogP) and polar surface area (PSA) are not extensively detailed in the provided search results, its chemical structure is optimized for brain penetration.
A key factor in entrectinib's sustained CNS exposure is its weak interaction with P-glycoprotein (P-gp), an efflux transporter at the BBB that actively pumps many xenobiotics out of the brain.[7][8][9] Preclinical studies have demonstrated that entrectinib is a weak P-gp substrate, unlike other tyrosine kinase inhibitors such as crizotinib (B193316) and larotrectinib (B560067), which are strong substrates and exhibit poor brain distribution.[7][9] This weak interaction with P-gp allows entrectinib to accumulate and be retained within the CNS at therapeutic concentrations.[7][10]
Preclinical Evidence of CNS Penetration and Efficacy
In vitro and in vivo preclinical studies have been instrumental in quantifying entrectinib's ability to cross the BBB and exert its therapeutic effect on intracranial tumors.
Quantitative Preclinical Data on CNS Penetration
The following tables summarize the key quantitative data from preclinical studies, demonstrating entrectinib's significant CNS penetration across various animal models.
| Parameter | Species | Value | Citation |
| Brain-to-Plasma Ratio | Mouse | ~0.4 | [4][7] |
| Rat | 0.6 - 1.5 | [4][7] | |
| Dog | 1.4 - 2.2 | [4][7] | |
| CSF-to-Unbound Plasma Concentration Ratio (CSF/Cu,p) | Rat | >0.2 | [5][7][11] |
| Apical Efflux Ratio (AP-ER) | In vitro (human P-gp) | 1.1 - 1.15 | [5][7] |
| Drug | Apical Efflux Ratio (AP-ER) | CSF-to-Unbound Plasma Concentration Ratio (CSF/Cu,p) | P-gp Substrate Strength | Citation |
| Entrectinib | 1.1 - 1.15 | >0.2 | Weak | [5][7] |
| Crizotinib | ≥2.8 | ~0.03 | Strong | [5][7] |
| Larotrectinib | ≥2.8 | ~0.03 | Strong | [5][7] |
Experimental Protocols: Preclinical Studies
In Vitro P-glycoprotein Substrate Assessment (Apical Efflux Ratio - AP-ER)
To address discrepancies in earlier P-gp interaction studies, a novel "apical efflux ratio" (AP-ER) model was utilized.[7][8]
-
Cell Line: LLC-PK1 cells stably transfected with human or mouse P-gp.[12]
-
Methodology: This unidirectional assay was designed to more closely mimic the in vivo scenario where drugs cross from the apical (blood) to the basolateral (brain) side of the BBB endothelial cells. The AP-ER is calculated to determine the extent of P-gp-mediated efflux.[5][7] A lower AP-ER value indicates a weaker interaction with P-gp.[7]
-
Controls: Digoxin was used as a benchmark P-gp substrate.[12]
In Vivo Brain Penetration Studies in Rats
-
Methodology: Entrectinib, crizotinib, and larotrectinib were administered to rats via intravenous infusion.[5][7] Plasma, brain, and cerebrospinal fluid (CSF) samples were collected to determine drug concentrations.[5][7] Unbound brain concentrations were estimated using kinetic lipid membrane binding assays and ex vivo experiments.[5][7]
Intracranial Tumor Models
-
Cell Line: KM12-Luc cells, a human colorectal carcinoma cell line with a TPM3-NTRK1 fusion, were used.[13]
-
Methodology: 30,000 KM12-Luc cells were micro-injected into the right lobe of the brain of female athymic nu/nu mice.[7] Entrectinib was administered orally for 28 days at various doses.[7] Tumor growth was monitored via bioluminescence imaging, and survival was assessed.[7]
-
Results: Entrectinib treatment resulted in strong tumor inhibition and a significant survival benefit in this intracranial tumor model.[5][7] In a separate intracranial ALK-fusion-driven lung cancer model, entrectinib also demonstrated a significant survival benefit.[4][14]
Clinical Evidence of Intracranial Efficacy
The preclinical promise of entrectinib's CNS activity has been validated in multiple clinical trials, demonstrating clinically meaningful and durable responses in patients with both primary and metastatic brain tumors harboring NTRK, ROS1, or ALK fusions.
Quantitative Clinical Data on Intracranial Efficacy
The following tables summarize the intracranial efficacy of entrectinib from integrated analyses of the STARTRK-1 (NCT02097810), STARTRK-2 (NCT02568267), and ALKA-372-001 clinical trials.[15]
| Patient Population | Endpoint | Value | Citation |
| NTRK Fusion-Positive Solid Tumors with Baseline CNS Metastases | Intracranial Objective Response Rate (ORR) | 50% | [3][15] |
| Median Intracranial Duration of Response (DOR) | 8.0 months | [3][15] | |
| Median Intracranial Progression-Free Survival (PFS) | 8.9 months | [3][15] | |
| ROS1-Positive NSCLC with Baseline CNS Metastases | Intracranial Objective Response Rate (ORR) | 79.2% | [12] |
| Median Intracranial Duration of Response (DOR) | 12.9 months | [12] | |
| Median Intracranial Progression-Free Survival (PFS) | 12.0 months | [12] |
Experimental Protocols: Clinical Studies
STARTRK-2 (NCT02568267)
-
Study Design: An open-label, multi-center, global phase 2 pivotal basket study.[4]
-
Patient Population: Adult patients with locally advanced or metastatic solid tumors, including primary and secondary brain lesions, harboring a gene fusion in NTRK, ROS1, or ALK.[4] Patients with asymptomatic untreated brain metastases were allowed to enroll.
-
Treatment: Oral entrectinib administered at a dose of at least 600 mg once per day.
-
Tumor Assessment: Intracranial tumor assessments were performed at the end of week 4 and every 8 weeks thereafter.[3][15] Responses were evaluated by a blinded independent central review (BICR) using RECIST v1.1 criteria.[15]
Visualizations
Signaling Pathways Targeted by Entrectinib
Caption: Signaling pathways inhibited by entrectinib.
Experimental Workflow for Assessing CNS Activity
Caption: Workflow for evaluating entrectinib's CNS activity.
Physicochemical Properties and BBB Penetration Logic
Caption: Factors influencing entrectinib's BBB penetration.
Conclusion
Entrectinib has been specifically engineered to overcome the challenge of the blood-brain barrier, a critical hurdle in the treatment of CNS malignancies. Its favorable physicochemical properties, particularly its weak interaction with the P-gp efflux pump, allow for significant and sustained concentrations within the brain and cerebrospinal fluid. This has been consistently demonstrated through a rigorous series of preclinical in vitro and in vivo studies. The robust intracranial efficacy observed in clinical trials in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC further solidifies entrectinib's role as a valuable therapeutic option for patients with CNS involvement. The comprehensive data presented in this guide underscore the successful translation of rational drug design into a clinically meaningful benefit for a patient population with a high unmet medical need.
References
- 1. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. nationalacademies.org [nationalacademies.org]
- 4. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Entrectinib: A Technical Guide to Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions in Tropomyosin Receptor Kinase (TRK) A, B, and C, ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] Its ability to cross the blood-brain barrier makes it a critical therapeutic agent for tumors with these genetic alterations, including those with central nervous system (CNS) metastases.[3][4] This technical guide provides an in-depth overview of the in vivo efficacy of Entrectinib as demonstrated in various xenograft models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs.
Core Signaling Pathways Targeted by Entrectinib
Entrectinib functions as an ATP-competitive inhibitor of TRKA/B/C, ROS1, and ALK, suppressing downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[5][6] This inhibition ultimately leads to apoptosis and tumor shrinkage.[5]
Quantitative Efficacy Data in Xenograft Models
The following tables summarize the in vivo efficacy of Entrectinib across various cell line-derived and patient-derived xenograft models.
Table 1: Efficacy in NTRK Fusion-Positive Xenograft Models
| Cell Line/PDX Model | Cancer Type | Genetic Alteration | Animal Model | Dosing Schedule | Key Efficacy Results |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | Mouse | Not Specified | Potent anti-proliferative effects, cell cycle arrest, and apoptosis.[2] |
| SH-SY5Y-TrkB | Neuroblastoma | TrkB Overexpression | Athymic nu/nu Mice | Not Specified | Significant tumor growth inhibition and prolonged event-free survival (p<0.0001).[5] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | CB.17 SCID Mice | Daily Oral Administration | Tumor regression.[7] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | CB.17 SCID Mice | Daily Oral Administration | Tumor regression.[7] |
| Patient-Derived Xenograft | Colorectal Cancer | LMNA-NTRK1 | Immunocompromised Mice | 60 mg/kg, 4 days/week | Initial tumor response followed by relapse in one mouse after 3 weeks.[8] |
Table 2: Efficacy in ALK Fusion-Positive Xenograft Models
| Cell Line | Cancer Type | Genetic Alteration | Animal Model | Dosing Schedule | Key Efficacy Results |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM1-ALK | Mouse | 30 or 60 mg/kg, twice daily for 10 days | Both doses induced regression of all tumors to non-palpable dimensions. At 60 mg/kg, tumor eradication persisted in 4 of 7 mice.[9] |
| SR-786 | Anaplastic Large Cell Lymphoma | NPM1-ALK | Mouse | 30 mg/kg, twice daily for 10 days | Tumor eradication in 6 out of 7 mice.[9] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Mouse (Intracranial) | Not Specified | Increased survival compared to crizotinib.[10] |
Table 3: Efficacy in ROS1 Fusion-Positive Xenograft Models
| Cell Line | Cancer Type | Genetic Alteration | Animal Model | Dosing Schedule | Key Efficacy Results |
| Ba/F3-TEL-ROS1 | Engineered Murine Cells | TEL-ROS1 | Mouse | 60 mg/kg, orally twice daily for 10 days | Significant tumor growth inhibition (p < 0.0001).[11] |
Experimental Protocols
Detailed methodologies for key xenograft experiments are provided below.
General Xenograft Experimental Workflow
The typical workflow for assessing Entrectinib's efficacy in a xenograft model involves several key stages, from cell culture to data analysis.
Protocol 1: Neuroblastoma Xenograft Model (SH-SY5Y-TrkB)
-
Cell Line: SH-SY5Y cells stably transfected with TrkB (SY5Y-TrkB).[5]
-
Animal Model: Athymic nu/nu mice.[5]
-
Tumor Implantation: Subcutaneous injection of SY5Y-TrkB cells suspended in Matrigel.[12]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. Entrectinib is administered orally.[5][12]
-
Endpoint Analysis: Tumor growth is monitored regularly using calipers. Event-free survival is also assessed. At the end of the study, tumors can be excised for Western blot analysis to confirm inhibition of TrkB phosphorylation and downstream signaling pathways (p-PLCγ, p-Akt, p-Erk).[5]
Protocol 2: Anaplastic Large Cell Lymphoma Xenograft Models (Karpas-299 and SR-786)
-
Cell Lines: Karpas-299 and SR-786.[9]
-
Animal Model: Not specified, but likely immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneous injection of one million cells in a 100 µL suspension of Matrigel and cells into the hind flank.[13]
-
Treatment: When tumors reach an average size of 50-150 mm³, mice are randomized. Entrectinib is administered orally at doses of 30 or 60 mg/kg twice daily for 10 consecutive days.[9][13]
-
Endpoint Analysis: Tumor volume is measured regularly. The primary endpoints are tumor regression and eradication.[9]
Protocol 3: Colorectal Cancer Patient-Derived Xenograft (PDX) Model
-
Tumor Source: Biopsy specimen from a metastatic colorectal cancer patient with an LMNA-NTRK1 rearrangement.[8]
-
Animal Model: Immunocompromised mice.[8]
-
Tumor Implantation: A bioptic specimen is first implanted subcutaneously and then expanded in multiple mice.[8]
-
Treatment: Entrectinib is administered at a dose of 60 mg/kg, 4 days a week.[8]
-
Endpoint Analysis: Tumor growth is monitored to assess response and potential emergence of resistance.[8]
Conclusion
The collective evidence from a range of xenograft models robustly demonstrates the potent in vivo antitumor activity of Entrectinib against cancers harboring NTRK, ALK, and ROS1 fusions. The data consistently show significant tumor growth inhibition, tumor regression, and, in some cases, complete tumor eradication. Furthermore, the efficacy of Entrectinib in intracranial models underscores its potential for treating patients with CNS metastases. These preclinical findings have provided a strong rationale for the clinical development of Entrectinib and support its use as a targeted therapy in molecularly defined patient populations.
References
- 1. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 2. NTRK1 rearrangement in colorectal cancer patients: evidence for actionable target using patient-derived tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Determining Entrectinib IC50 Values: In Vitro Assays and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] Accurate determination of its half-maximal inhibitory concentration (IC50) is crucial for preclinical drug development and for understanding its therapeutic potential in various cancer models. This document provides detailed protocols for in vitro assays to determine the biochemical and cellular IC50 values of Entrectinib.
The biochemical IC50 ascertains the direct inhibitory effect of Entrectinib on the kinase activity of its targets. In contrast, the cellular IC50 reflects the drug's potency in a more physiologically relevant context, taking into account cell permeability, target engagement within the cell, and downstream effects on cell viability and proliferation.
Data Presentation: Entrectinib IC50 Values
The following tables summarize the reported IC50 values for Entrectinib against its target kinases and various cancer cell lines.
Table 1: Biochemical IC50 Values of Entrectinib Against Target Kinases
| Target Kinase | IC50 (nmol/L) | Assay Type |
| TRKA | 1 | Radiometric |
| TRKB | 3 | Radiometric |
| TRKC | 5 | Radiometric |
| ROS1 | 7 | Radiometric |
| ALK | 12 | Radiometric |
Data sourced from a study utilizing a radiometric assay format to evaluate the selectivity of inhibitors against a panel of kinases.[3][4]
Table 2: Cellular IC50 Values of Entrectinib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Oncogène | IC50 (nmol/L) |
| KM12 | Colorectal Carcinoma | TPM3-TRKA | 17 |
| Ba/F3-TEL-TRKA | Pro-B Cell Line (Engineered) | TEL-TRKA | Low nanomolar |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM1-ALK | Not specified, but potent inhibition observed |
| SR-786 | Anaplastic Large Cell Lymphoma | NPM1-ALK | Not specified, but potent inhibition observed |
| Ba/F3-TEL-ROS1 | Pro-B Cell Line (Engineered) | TEL-ROS1 | Potent inhibition observed |
The antiproliferative activity of Entrectinib was assessed against a panel of over 200 tumor cell lines, with potent activity observed in lines dependent on its targets.[3][4] The colorectal carcinoma cell line KM12, which harbors a TPM3–TRKA fusion, showed an IC50 of 17 nmol/L.[4]
Mandatory Visualizations
Signaling Pathways
The signaling cascades downstream of TRK, ROS1, and ALK are critical drivers of cell proliferation and survival in cancers harboring fusions of these genes. Entrectinib exerts its therapeutic effect by inhibiting these pathways.
Experimental Workflow
The determination of Entrectinib's IC50 values, both biochemically and in a cellular context, follows a structured workflow.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric Format)
This protocol outlines the determination of Entrectinib's IC50 against purified TRK, ROS1, and ALK kinases.
Materials:
-
Recombinant human kinase enzymes (TRKA, TRKB, TRKC, ROS1, or ALK)
-
Kinase-specific peptide substrate
-
[γ-33P]ATP
-
Kinase reaction buffer
-
Entrectinib stock solution (in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of Entrectinib in kinase reaction buffer. A typical starting concentration range for Entrectinib would be from 1 µM down to 0.01 nM.
-
Prepare a master mix containing the kinase enzyme, peptide substrate, and kinase reaction buffer.
-
Prepare the [γ-33P]ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the Entrectinib dilutions. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Initiate the kinase reaction by adding the master mix to each well, followed by the [γ-33P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each Entrectinib concentration relative to the no inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the Entrectinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes the determination of Entrectinib's IC50 in cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of living cells.[5]
Materials:
-
Cancer cell line with a known TRK, ROS1, or ALK fusion (e.g., KM12, Karpas-299)
-
Complete cell culture medium
-
Entrectinib stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine the optimal seeding density for the chosen cell line. For many adherent cell lines, a density of 1,000 to 10,000 cells per well in a 96-well plate is a good starting point.[5] For suspension cells like Karpas-299, a similar range can be used. A preliminary experiment to determine the optimal seeding density is recommended.
-
Seed the cells in a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare a serial dilution of Entrectinib in complete cell culture medium. The final concentrations should typically span a range from low nanomolar to micromolar to capture the full dose-response curve.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Entrectinib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay and Measurement:
-
After the 72-hour incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each Entrectinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Entrectinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as cell seeding density, incubation times, and reagent concentrations may be necessary for different cell lines and experimental conditions.
References
Application Notes and Protocols for Measuring Entrectinib Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (brand name Rozlytrek) is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, NTRK3), the ROS1 proto-oncogene (ROS1), and the anaplastic lymphoma kinase gene (ALK).[1][2] These genetic alterations lead to constitutively active fusion proteins that drive tumor cell proliferation and survival. Entrectinib functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of these oncoproteins and their downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, ultimately inducing apoptosis in cancer cells harboring these specific genetic alterations.[3]
These application notes provide detailed protocols for essential cell-based assays to measure the in vitro activity of Entrectinib, enabling researchers to assess its potency, mechanism of action, and efficacy in relevant cancer cell line models.
Key Signaling Pathways Targeted by Entrectinib
Entrectinib's primary mechanism of action is the inhibition of the enzymatic activity of TRK, ROS1, and ALK fusion proteins. This blockade disrupts downstream signaling cascades crucial for cancer cell growth and survival.
Data Presentation: In Vitro Activity of Entrectinib
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Entrectinib in various cancer cell lines harboring NTRK, ROS1, and ALK fusions.
Table 1: IC50 Values of Entrectinib in NTRK Fusion-Positive Cancer Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 17 | [4] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.47 | [5] |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.65 | [5] |
Table 2: IC50 Values of Entrectinib in ROS1 Fusion-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ROS1 Fusion | IC50 (nM) | Reference |
| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | 450 | [6] |
Table 3: IC50 Values of Entrectinib in ALK Fusion-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Fusion | IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 28 | [7] |
| SR-786 | Anaplastic Large Cell Lymphoma | NPM-ALK | - | [7] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | - | [7] |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to evaluate the efficacy of Entrectinib.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NTRK, ROS1, or ALK fusion-positive cancer cell lines (e.g., KM12, HCC78, Karpas-299)
-
Complete cell culture medium
-
Entrectinib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Entrectinib Treatment:
-
Prepare serial dilutions of Entrectinib in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Entrectinib dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
For both assays: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each Entrectinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of Entrectinib concentration to determine the IC50 value.
-
Western Blot Analysis for Phosphorylated Kinases and Apoptosis Markers
This technique is used to detect the phosphorylation status of Entrectinib's target kinases and downstream signaling proteins, as well as markers of apoptosis like cleaved PARP.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ROS1, anti-ROS1, anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with Entrectinib for the desired time (e.g., 2-24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. A decrease in the phosphorylated form of the target kinase and its downstream effectors, and an increase in cleaved PARP, would indicate Entrectinib activity.[6][8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Following Entrectinib treatment for the desired duration (e.g., 48 hours), collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the effect of Entrectinib on apoptosis induction.
-
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for characterizing the in vitro activity of Entrectinib. By employing these protocols, researchers can effectively assess the potency of Entrectinib in relevant cancer cell models, confirm its on-target mechanism of action by analyzing downstream signaling pathways, and quantify its ability to induce apoptosis. The provided data tables and diagrams serve as a valuable reference for experimental design and data interpretation in the ongoing research and development of targeted cancer therapies.
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Revolutionizing Precision Oncology: In Vivo Animal Models for Evaluating Entrectinib Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (B1684687) (RXDX-101) is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions in Tropomyosin Receptor Kinase (TRK) A, B, and C (encoded by NTRK1, NTRK2, and NTRK3 genes), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its clinical success in treating a range of solid tumors harboring these genetic alterations has underscored the importance of robust preclinical models for its continued investigation and for the development of next-generation therapies.[4][5] This document provides detailed application notes and experimental protocols for utilizing in vivo animal models to study the efficacy of Entrectinib, with a focus on xenograft models.
Key Signaling Pathways Targeted by Entrectinib
Entrectinib exerts its anti-tumor effects by inhibiting the kinase activity of TRKA/B/C, ROS1, and ALK, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. A simplified representation of these pathways is provided below.
Caption: Simplified signaling pathways inhibited by Entrectinib.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of Entrectinib using xenograft models is outlined below. This workflow can be adapted based on the specific research question and tumor model.
Caption: General experimental workflow for Entrectinib in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies evaluating Entrectinib's efficacy in different cancer models.
Table 1: In Vivo Efficacy of Entrectinib in Xenograft Models
| Tumor Model (Cell Line) | Cancer Type | Genetic Alteration | Mouse Strain | Entrectinib Dose & Schedule | Key Findings | Reference |
| SH-SY5Y-TrkB | Neuroblastoma | TrkB Overexpression | Athymic nu/nu | 60 mg/kg, PO, BID | Significant tumor growth inhibition and prolonged event-free survival (p<0.0001).[1][6] | [1][6] |
| KM12 | Colorectal Carcinoma | TPM3-TRKA | nu/nu | 15, 30, 60 mg/kg, PO, BID | Dose-dependent tumor regression.[7][8] | [7][8] |
| Ba/F3-TEL-TRKA | Engineered Murine Cells | TEL-TRKA | SCID | 30 mg/kg, PO, BID | Complete tumor regression.[7] | [7] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | N/A | 30, 60 mg/kg, PO, BID | Significant tumor regression.[7][9] | [7][9] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | N/A | N/A | N/A | [7] |
| Intracranial Lung Cancer Model | Non-Small Cell Lung Cancer | ALK fusion | N/A | N/A | Increased survival (57 vs. 34 days, p<5x10e-4).[10][11] | [10][11] |
Table 2: Central Nervous System (CNS) Penetration of Entrectinib
| Animal Model | Brain/Blood Ratio | Reference |
| Mouse | 0.4 | [2][10][11] |
| Rat | 0.6 - 1.0 | [2][10][11] |
| Dog | 1.4 - 2.2 | [2][10][11] |
Detailed Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with Entrectinib. Specific details may need to be optimized for each tumor model and experimental setup.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture and Preparation:
- Culture cancer cells with known NTRK, ROS1, or ALK fusions (e.g., KM12, SH-SY5Y-TrkB) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
2. Tumor Implantation:
- Anesthetize immunocompromised mice (e.g., athymic nu/nu or SCID).
- Inject the cell suspension subcutaneously into the flank of each mouse.
- Monitor the animals for tumor growth.
3. Animal Randomization and Treatment:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Prepare the Entrectinib formulation. For in vivo experiments, Entrectinib can be reconstituted in 0.5% methylcellulose (B11928114) containing 1% Tween 80.[1]
- Administer Entrectinib orally (PO) via gavage at the desired dose and schedule (e.g., 30-60 mg/kg, twice daily).[7][8] The control group should receive the vehicle alone.
4. Efficacy Assessment:
- Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health status.
- At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis.
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Tumor Tissue Acquisition and Implantation:
- Obtain fresh tumor tissue from patients with informed consent and under ethical approval.
- Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID).
- Allow the tumors to engraft and grow.
2. Tumor Propagation and Banking:
- Once the initial tumors (P0) reach a suitable size, they can be passaged into subsequent generations of mice (P1, P2, etc.) for cohort expansion.
- Portions of the tumor can be cryopreserved for future studies.
3. Efficacy Study:
- Follow the same procedures for animal randomization, treatment, and efficacy assessment as described in Protocol 1. PDX models are particularly valuable for predicting clinical response.[12]
Protocol 3: Pharmacodynamic Analysis
1. Tissue Collection and Processing:
- At the end of the efficacy study, or at specific time points after the last dose, collect tumor samples.
- Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining tissue in formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
- Prepare protein lysates from the frozen tumor samples.
- Perform Western blotting to assess the phosphorylation status of the target kinases (p-TRK, p-ALK, p-ROS1) and downstream signaling proteins (p-AKT, p-Erk, p-PLCγ).[1][7] A decrease in the phosphorylated forms of these proteins in the Entrectinib-treated group compared to the control group indicates target engagement.
3. Immunohistochemistry (IHC):
- Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of relevant biomarkers.
The use of in vivo animal models, particularly xenografts derived from cell lines and patients, is indispensable for the preclinical evaluation of Entrectinib. These models have been instrumental in demonstrating its potent anti-tumor activity and CNS penetration.[7][10][11] The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of Entrectinib and other targeted therapies.
References
- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
- 6. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
Application Notes and Protocols for Entrectinib Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (B1684687) is a potent and selective tyrosine kinase inhibitor targeting fusions in Tropomyosin Receptor Kinase (TRK) A, B, and C (encoded by NTRK1, NTRK2, and NTRK3 genes), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] These genetic alterations are oncogenic drivers in a variety of solid tumors.[4][5] Entrectinib has demonstrated significant antitumor activity in both preclinical models and clinical trials, including in patients with central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.[3][6][7][8]
These application notes provide detailed protocols for the administration of Entrectinib to laboratory animals for preclinical research, including efficacy, pharmacokinetic, and pharmacodynamic studies.
Quantitative Data Summary
The following tables summarize key quantitative data for Entrectinib from preclinical studies in various laboratory animal models.
Table 1: In Vivo Efficacy of Entrectinib in Xenograft Models
| Animal Model | Tumor Type & Cell Line | Entrectinib Dose & Regimen | Outcome | Reference |
| Mice | TRKA-dependent colorectal carcinoma (KM12) | 30 mg/kg, p.o., b.i.d. for 10 days | Complete tumor regression | [1] |
| Mice | ROS1-driven Ba/F3-TEL-ROS1 tumors | 60 mg/kg, p.o., b.i.d. for 10 days | Complete tumor regression | [9][10] |
| Mice | ALK-dependent anaplastic large-cell lymphoma (Karpas-299) | 30 and 60 mg/kg, p.o., b.i.d. for 10 days | Tumor regression | [1][11] |
| Mice | ALK-dependent anaplastic large-cell lymphoma (SR-786) | 30 and 60 mg/kg, p.o., b.i.d. for 10 days | Tumor regression | [11] |
| Mice | TRKA-driven Ba/F3-TEL-TRKA tumors | 30 mg/kg, p.o., b.i.d. for 10 days | Complete tumor regression | [1] |
| Mice | Intracranial ALK-fusion-driven lung cancer model | Not specified | Survival benefit (57 vs. 34 days) | [6] |
| Mice | TrkB-expressing neuroblastoma xenograft (SY5Y-TrkB) | Not specified | Significant tumor growth inhibition | [12] |
| Transgenic Mice | NPM-ALK transgenic model | 60 mg/kg, b.i.d. for 2 days | Reduction in thymic mass | [10][13] |
p.o. = per os (by mouth); b.i.d. = bis in die (twice a day)
Table 2: Pharmacokinetic Parameters of Entrectinib in Laboratory Animals
| Animal Species | Dose & Route | Brain/Blood Ratio | Terminal Half-life (t½) | Key Findings | Reference |
| Mouse | Single oral dose | ~0.2 (brain exposure was ~20% of plasma) | 3.5–11.9 h (across species) | Readily crosses the blood-brain barrier. | [6][14][15] |
| Rat | Intravenous infusion | 0.6 - 1.0 | 3.5–11.9 h (across species) | Favorable CSF-to-unbound plasma concentration ratio (>0.2). | [6][7][14] |
| Dog | Not specified | 1.4 - 2.2 | 3.5–11.9 h (across species) | High brain penetration. | [6][14] |
CSF = Cerebrospinal fluid
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Entrectinib in a subcutaneous xenograft mouse model.
Materials:
-
Entrectinib
-
Vehicle (e.g., 0.5% methylcellulose)
-
Female athymic nude mice (4-6 weeks old)
-
Tumor cells with relevant genetic fusions (e.g., KM12 for TRKA, Karpas-299 for ALK)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells according to standard protocols.
-
On the day of implantation, harvest cells and resuspend in sterile PBS (with or without Matrigel) at a concentration of 1 x 107 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups (n=7-10 mice per group).
-
-
Entrectinib Formulation and Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the animals daily for any signs of toxicity or distress.[17]
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the specified duration (e.g., 10 consecutive days).[1][16]
-
At the end of the study, euthanize the mice according to IACUC approved guidelines.
-
Excise the tumors, measure their final weight, and process for further analysis (e.g., snap-freeze in liquid nitrogen for immunoblotting or fix in formalin for immunohistochemistry).
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To assess the inhibition of target kinase phosphorylation in tumor tissue following Entrectinib administration.
Materials:
-
Tumor-bearing mice treated with Entrectinib or vehicle (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-TRKA, anti-TRKA, anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-MAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tumor Lysate Preparation:
-
Homogenize the collected tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the bands to determine the level of protein phosphorylation. A reduction in the phospho-protein signal in the Entrectinib-treated group compared to the vehicle group indicates target inhibition.[1][12]
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
- 6. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. Protocol Preparation and Submission [enccompass.mskcc.org]
Application Notes and Protocols for Western Blot Analysis of Entrectinib-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing the effects of Entrectinib on cancer cell lines using Western blotting. This document outlines the mechanism of action of Entrectinib, its key molecular targets, and detailed protocols for performing Western blot analysis to assess its impact on relevant signaling pathways.
Introduction to Entrectinib
Entrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that targets oncogenic fusions of the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, NTRK3), the ROS1 proto-oncogene 1 (ROS1), and the anaplastic lymphoma kinase gene (ALK).[1][2][3] These genetic alterations lead to the constitutive activation of their respective kinase domains, driving uncontrolled cell proliferation and survival in various cancers.[2][3] Entrectinib functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling cascades and inducing apoptosis in cancer cells harboring these specific genetic alterations.[1][2]
The primary signaling pathways inhibited by Entrectinib include:
-
MAPK/ERK Pathway: Crucial for cell proliferation and differentiation.
-
PI3K/AKT Pathway: A key regulator of cell survival and growth.
-
PLCγ Pathway: Involved in cell growth and differentiation.
-
JAK/STAT Pathway (primarily downstream of ALK): Plays a role in cell proliferation and survival.[1]
Western blot analysis is an essential technique to confirm the on-target activity of Entrectinib by assessing the phosphorylation status of its targets (TRK, ROS1, ALK) and key downstream signaling proteins.[4] A decrease in the phosphorylation of these proteins upon Entrectinib treatment indicates effective pathway inhibition.[4][5]
Quantitative Analysis of Entrectinib's Effects
The following tables summarize the quantitative data on the inhibitory activity of Entrectinib from various studies.
Table 1: Biochemical Inhibitory Activity of Entrectinib
| Target | IC50 (nmol/L) |
| TRKA | 1.7 |
| ALK | 0.1 - 1.7 |
| ROS1 | 0.1 - 1.7 |
IC50 values represent the concentration of Entrectinib required to inhibit the activity of the respective kinase by 50% in biochemical assays.[6]
Table 2: Anti-proliferative Activity of Entrectinib in Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nmol/L) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 17 |
| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | 450 |
IC50 values represent the concentration of Entrectinib required to inhibit cell proliferation by 50%.[5][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by Entrectinib and the general workflow for Western blot analysis.
Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis on cell lysates treated with Entrectinib.
Cell Culture and Entrectinib Treatment
-
Cell Seeding: Plate cancer cells harboring NTRK, ROS1, or ALK fusions (e.g., KM12, HCC78) in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Entrectinib Treatment: Treat the cells with various concentrations of Entrectinib (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest Entrectinib dose.
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each dish.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5]
-
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration of the samples.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
SDS-PAGE (Sodium Dodycyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix a calculated volume of each lysate (containing 20-40 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom. The percentage of the gel will depend on the size of the protein of interest.
Protein Transfer
-
Membrane Preparation: Activate a polyvinylidene difluoride (PVDF) membrane by incubating it in methanol (B129727) for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes can be directly equilibrated in transfer buffer.
-
Transfer: Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and perform the protein transfer from the gel to the membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. Use antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-TRKA, TRKA, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin, GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and then to the loading control to determine the relative changes in protein phosphorylation upon Entrectinib treatment.
References
- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. nsjbio.com [nsjbio.com]
Application Notes and Protocols: High-Throughput Screening for Entrectinib Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (marketed as Rozlytrek) is a potent and selective tyrosine kinase inhibitor (TKI) developed to target cancers harboring specific genetic alterations.[1][2] It is an ATP-competitive inhibitor that targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[3][4] These kinases, when constitutively activated by genetic rearrangements (gene fusions), become oncogenic drivers that promote tumor cell proliferation and survival.[1] Entrectinib is approved for the treatment of adult and pediatric patients with NTRK gene fusion-positive solid tumors and adults with ROS1-positive non-small cell lung cancer (NSCLC).[2][3][5]
The mechanism of action involves the suppression of downstream signaling pathways critical for cell growth, including the MAPK/ERK and PI3K/AKT pathways.[4][6] By inhibiting these pathways, Entrectinib effectively induces apoptosis (programmed cell death) in cancer cells dependent on these oncogenic drivers.[3][6] High-throughput screening (HTS) of cancer cell lines is a critical methodology for identifying sensitive tumor types, understanding mechanisms of resistance, and discovering potential combination therapies. These application notes provide detailed protocols for conducting HTS to determine Entrectinib sensitivity.
Entrectinib Signaling Pathway Inhibition
Entrectinib functions by blocking the kinase activity of TRK, ROS1, and ALK fusion proteins. This prevents the activation of key downstream signaling cascades responsible for cell proliferation and survival.
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking PI3K/AKT and MAPK/ERK pathways.
Application Note 1: Primary High-Throughput Screen for Cell Viability
The primary screen aims to rapidly assess the cytotoxic or anti-proliferative effects of Entrectinib across a large panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal method for HTS due to its robust, homogeneous "add-mix-measure" format.[7] The assay quantifies ATP, an indicator of metabolically active cells, providing a luminescent signal proportional to the number of viable cells.[7][8]
Protocol 1: Cell Viability Screening using CellTiter-Glo® Assay
This protocol is adapted for a 384-well plate format, suitable for automated HTS.
Materials:
-
Cancer cell lines of interest (e.g., NTRK or ROS1 fusion-positive and negative lines)
-
Complete cell culture medium
-
Entrectinib stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled, sterile 384-well microplates
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241)
-
Luminometer plate reader
-
Automated liquid handling system (recommended)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine the optimal cell seeding density for each cell line to ensure exponential growth throughout the 72-hour incubation period.
-
Using a liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of Entrectinib in complete culture medium. A common concentration range for an initial screen is 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Add 10 µL of the diluted Entrectinib or control solutions to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[7]
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[10]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized viability against the logarithm of Entrectinib concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value for each cell line using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
HTS Experimental Workflow
The overall process involves a primary screen to identify "hits" followed by secondary, more detailed assays to validate the findings and elucidate the mechanism of action.
Caption: Workflow for HTS of Entrectinib, from primary screening to validation.
Data Presentation: Entrectinib Sensitivity Screen
Quantitative data from the primary screen should be summarized to easily compare the sensitivity of different cell lines.
| Cell Line | Cancer Type | Genotype | Entrectinib IC50 (nM) | Sensitivity Classification |
| HCC78 | NSCLC | SLC34A2-ROS1 | 8.5 | Sensitive |
| KM12 | Colorectal | TPM3-NTRK1 | 17.0[4] | Sensitive |
| NCI-H2228 | NSCLC | EML4-ALK | 68.0[4] | Moderately Sensitive |
| A549 | NSCLC | KRAS Mutant | > 5000 | Resistant |
| MCF7 | Breast Cancer | Wild-Type | > 10000 | Resistant |
Note: IC50 values are representative and may vary based on experimental conditions.
Application Note 2: Secondary Assays for Hit Validation
After identifying sensitive cell lines ("hits") from the primary screen, secondary assays are essential to confirm that the observed loss of viability is due to on-target effects and to characterize the cellular response.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Entrectinib-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Entrectinib at concentrations around the determined IC50 value (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[12]
-
Washing: Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Live cells will be negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[11]
Protocol 3: Western Blot Analysis for Target Engagement
Western blotting is used to confirm that Entrectinib is inhibiting its intended targets and their downstream signaling pathways. This is achieved by measuring the phosphorylation status of key proteins.
Materials:
-
Cell lysates from Entrectinib-treated and control cells
-
Protein electrophoresis and blotting equipment
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ALK, anti-ALK, anti-phospho-ROS1, anti-ROS1, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells in culture dishes with Entrectinib (e.g., at IC50 concentration) for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in Entrectinib-treated samples to the vehicle control. Re-probe the blot with antibodies against the total protein to confirm that changes are due to decreased phosphorylation, not protein degradation.[13] A decrease in the phospho-protein/total protein ratio indicates target engagement.
Genotype-Sensitivity Correlation
The results from HTS and validation assays establish a clear logical relationship: the presence of a specific oncogenic driver fusion predicts sensitivity to its targeted inhibitor, Entrectinib.
Caption: Logic: Driver fusions lead to pathway activation and Entrectinib sensitivity.
References
- 1. Entrectinib - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Establishing and Characterizing Entrectinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (B1684687) (Rozlytrek®) is a potent, orally available inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are encoded by the neurotrophic tyrosine receptor kinase (NTRK1/2/3), ROS1, and ALK genes, respectively.[1] It is approved for the treatment of patients with solid tumors that have an NTRK gene fusion and for patients with metastatic ROS1-positive non-small cell lung cancer (NSCLC).[1][2] While entrectinib demonstrates significant clinical efficacy, the development of acquired resistance is a major clinical challenge that ultimately limits its long-term benefit.[3][4]
Understanding the molecular mechanisms that drive entrectinib resistance is crucial for developing next-generation inhibitors and rational combination therapies. In vitro models, specifically entrectinib-resistant cancer cell lines, are indispensable tools for this research. These models allow for the detailed investigation of resistance mechanisms, the screening of novel therapeutic agents, and the validation of strategies to overcome resistance.
This document provides detailed protocols for the establishment of entrectinib-resistant cell lines via chronic drug exposure and for the subsequent characterization of their resistance phenotype and underlying molecular mechanisms.
Mechanisms of Acquired Entrectinib Resistance
Acquired resistance to entrectinib can be broadly categorized into two main types: on-target alterations and the activation of bypass signaling pathways.
-
On-Target Resistance: This involves the acquisition of secondary mutations within the kinase domain of the target protein (e.g., NTRK1, ROS1), which prevents effective binding of entrectinib.[4][5] Common mutations include the G595R and G667C in NTRK1 and G623R in NTRK3.[4][6][7]
-
Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the need for the inhibited TRK/ROS1/ALK signaling.[8][9] Key bypass pathways identified in entrectinib resistance include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Activation of this pathway, often through mutations like KRAS G12C, can sustain downstream signaling despite entrectinib treatment.[3][10]
-
PI3K-AKT Pathway: Upregulation of PI3K/AKT signaling is another common bypass mechanism.[8]
-
MET Amplification: Amplification of the MET gene can lead to MET-driven activation of downstream pathways, conferring resistance.[9][11]
-
IGF1R Signaling: Increased phosphorylation and activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has also been implicated.[8]
-
Below are diagrams illustrating these resistance mechanisms.
Caption: On-target resistance via kinase domain mutations.
References
- 1. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Immunohistochemical Detection of Entrectinib Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (brand name Rozlytrek) is a potent and selective tyrosine kinase inhibitor targeting tumors that harbor fusions in the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, NTRK3), or rearrangements in the ROS1 or ALK genes.[1][2] These genetic alterations lead to the expression of constitutively active fusion proteins that drive oncogenesis.[2] Immunohistochemistry (IHC) serves as a valuable and cost-effective screening method to identify patient populations that may benefit from Entrectinib therapy by detecting the overexpression of the target proteins TRKA, TRKB, TRKC, ROS1, and ALK.[3][4][5] This document provides detailed application notes and protocols for the immunohistochemical detection of these proteins in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Entrectinib: Mechanism of Action and Signaling Pathways
Entrectinib functions as an ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC), as well as ROS1 and ALK.[1][6][7] By binding to the kinase domain of these proteins, Entrectinib blocks their autophosphorylation and downstream signaling.[1][8] This inhibition disrupts key cellular pathways responsible for cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways, ultimately leading to apoptosis in cancer cells with these specific genetic alterations.[1][8] The ALK protein also activates the JAK/STAT pathway, which is similarly inhibited by Entrectinib.[6][7]
General Immunohistochemistry Workflow
The successful detection of TRK, ROS1, and ALK proteins by IHC relies on a standardized and well-controlled workflow. The following diagram outlines the critical steps from sample preparation to interpretation. Each step in the subsequent protocols is detailed to ensure reproducibility.
Performance of IHC as a Screening Tool
IHC is primarily used as a screening tool to identify potential candidates for targeted therapy, with positive or equivocal results often requiring confirmation by molecular methods like Fluorescence In Situ Hybridization (FISH) or Next-Generation Sequencing (NGS).[3][9] The performance of IHC can vary depending on the antibody clone, protocol, and tumor type.
Table 1: Performance Metrics for Pan-TRK, ROS1, and ALK IHC
| Target Protein | Antibody Clone | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Concordance with Molecular Methods | Reference |
| Pan-TRK | EPR17341 | 77% - 96.7% | 84% - 98% | 55% - 96.7% | 97.9% | Varies; NGS confirmation recommended for weak staining. | [10][11][12] |
| ROS1 | D4D6 | 100% | 85% - 100% | - | - | High sensitivity, but false positives occur; confirmation recommended. | [3][13][14] |
| ALK | D5F3 | 100% | 98% | - | - | High concordance with FISH. | [4] |
| ALK | 5A4 | 100% | 96% | - | - | Excellent sensitivity, but suboptimal specificity may yield false positives. | [15] |
Note: Performance metrics are compiled from various studies and can differ based on the specific patient cohorts and methodologies used.
Detailed Immunohistochemistry Protocols
The following protocols provide a detailed methodology for the detection of Pan-TRK, ROS1, and ALK proteins. These protocols are intended as a guide and may require optimization for individual laboratory settings and automated staining platforms (e.g., Ventana BenchMark, Leica Bond).
Protocol 1: Pan-TRK (NTRK1/2/3) Detection
Table 2: Reagents and Conditions for Pan-TRK IHC
| Parameter | Specification |
| Primary Antibody | Rabbit Monoclonal anti-Pan-TRK, Clone EPR17341 |
| Recommended Dilution | Use as per manufacturer's instructions for Ready-to-Use (RTU) formats or optimize dilution (e.g., 1:25-1:100) for concentrates.[16] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with a high pH solution (e.g., EDTA-based, pH 8.0-9.0) for 20-40 minutes at 95-100°C.[17][18] |
| Primary Antibody Incubation | 30-60 minutes at room temperature.[16] |
| Detection System | Polymer-based HRP detection system. |
| Positive Control | Appendix, NTRK-rearranged sarcoma, or other known NTRK fusion-positive tumor tissue. |
| Staining Pattern | Cytoplasmic, membranous, and/or nuclear staining. Staining patterns can vary with the fusion partner.[19] |
Step-by-Step Protocol:
-
Deparaffinization and Rehydration: Deparaffinize 4-5 µm thick FFPE sections in xylene and rehydrate through graded alcohols to distilled water.[20]
-
Antigen Retrieval: Perform HIER as specified in Table 2. Allow slides to cool for 20-30 minutes.
-
Peroxidase Block: Incubate sections with a hydrogen peroxide-based blocking solution for 5-10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Primary Antibody Incubation: Apply the diluted Pan-TRK primary antibody and incubate as specified. Rinse thoroughly with wash buffer.
-
Detection: Apply the polymer-HRP secondary antibody and incubate according to the detection system's instructions (typically 20-30 minutes).[16] Rinse with wash buffer.
-
Chromogen Application: Apply 3,3'-Diaminobenzidine (DAB) chromogen and incubate for 5-10 minutes, or until the desired stain intensity is achieved.[16]
-
Counterstaining: Counterstain with hematoxylin (B73222) for 0.5-5 minutes.[17]
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols to xylene and coverslip with a permanent mounting medium.[21]
Protocol 2: ROS1 Detection
Table 3: Reagents and Conditions for ROS1 IHC
| Parameter | Specification |
| Primary Antibody | Rabbit Monoclonal anti-ROS1, Clone D4D6 |
| Recommended Dilution | 1:100 to 1:250.[22] A 1:200 dilution is also commonly cited.[14] |
| Antigen Retrieval | HIER with 1mM EDTA, pH 8.0, in a steam pressure cooker or water bath at 95-100°C for 30-40 minutes.[13] |
| Primary Antibody Incubation | 30 minutes at room temperature.[23] |
| Detection System | Polymer-based HRP detection system. |
| Positive Control | Known ROS1-rearranged lung adenocarcinoma tissue. |
| Staining Pattern | Diffuse granular cytoplasmic staining, sometimes with membranous accentuation.[9][14] |
Step-by-Step Protocol:
-
Deparaffinization and Rehydration: Follow the standard procedure as described for Pan-TRK.
-
Antigen Retrieval: Perform HIER as specified in Table 3.
-
Peroxidase Block: Incubate with a hydrogen peroxide block for 5-10 minutes. Rinse.
-
Primary Antibody Incubation: Apply the diluted ROS1 (D4D6) primary antibody and incubate. Rinse with wash buffer.
-
Detection: Apply a polymer-HRP secondary antibody and incubate according to the manufacturer's protocol. Rinse.
-
Chromogen Application: Apply DAB substrate and incubate for 5-10 minutes.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded alcohols and xylene, then coverslip.
Protocol 3: ALK Detection
Table 4: Reagents and Conditions for ALK IHC
| Parameter | Specification |
| Primary Antibody | Rabbit Monoclonal anti-ALK, Clone D5F3 (highly sensitive and specific).[20] Mouse monoclonal clone 5A4 is also used.[15] |
| Recommended Dilution | Typically used as a Ready-to-Use (RTU) reagent on automated systems. For concentrates, optimize dilution. |
| Antigen Retrieval | HIER with a high pH solution (e.g., Leica Bond ER Solution 2, pH 9.0) for 20-40 minutes.[17][18] |
| Primary Antibody Incubation | 30 minutes at room temperature.[18] |
| Detection System | Polymer-based HRP detection system (e.g., Ventana OptiView DAB IHC Detection Kit).[24] |
| Positive Control | Known ALK-rearranged non-small cell lung cancer (NSCLC) tissue or ALK-positive anaplastic large cell lymphoma. |
| Staining Pattern | Strong, diffuse granular cytoplasmic staining.[4] |
Step-by-Step Protocol:
-
Deparaffinization and Rehydration: Follow the standard procedure.
-
Antigen Retrieval: Perform HIER as specified in Table 4. This is a critical step for ALK detection.
-
Peroxidase Block: Apply a hydrogen peroxide block for 5-10 minutes. Rinse.
-
Primary Antibody Incubation: Apply the ALK (D5F3) primary antibody and incubate. Rinse.
-
Detection: Apply the polymer-HRP detection system and incubate. Rinse.
-
Chromogen Application: Apply DAB chromogen for 5-10 minutes.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate and coverslip the slides.
Interpretation of Staining Results
Interpretation should be performed by a qualified pathologist. Staining intensity and the percentage of positive tumor cells should be evaluated.
-
Positive: Moderate to strong, diffuse staining in the majority of tumor cells.
-
Equivocal/Weak: Faint or focal staining. These cases should be prioritized for confirmatory molecular testing.
-
Negative: Complete absence of staining or weak, non-specific background staining.
It is crucial to correlate IHC findings with tumor morphology and to use appropriate positive and negative controls in every run to ensure the validity of the results.[23] Given the potential for false-positive and false-negative results, especially with Pan-TRK IHC, a comprehensive diagnostic approach that integrates IHC with molecular testing is recommended for accurate patient selection for Entrectinib therapy.[11][25]
References
- 1. grokipedia.com [grokipedia.com]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Immunohistochemical Detection of ROS1 Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of ALK rearrangement by immunohistochemistry in lung adenocarcinoma and the identification of a novel EML4-ALK variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-small-cell lung cancer: how to manage ALK-, ROS1- and NTRK-rearranged disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. The Pan-TRK Antibody is a Sensitive and Specific Tool for the Detection of NTRK Fusion Genes | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ROS1 Immunohistochemistry for Detection of ROS1-Rearranged Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The role of immunohistochemical analysis in the evaluation of EML4-ALK gene rearrangement in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genomeme.ca [genomeme.ca]
- 17. genomeme.ca [genomeme.ca]
- 18. nichireibiosciences.com [nichireibiosciences.com]
- 19. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SOP FOR PROCEDURE OF ALK D5F3 IMMUNOHISTOCHEMISTRY STAINING OF TISSUE SECTIONS | Research SOP [researchsop.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. ROS1 Immunohistochemistry Among Major Genotypes of Non—Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genomeme.ca [genomeme.ca]
- 24. researchgate.net [researchgate.net]
- 25. Detection of NTRK Fusions and TRK Expression and Performance of pan-TRK Immunohistochemistry in Routine Diagnostics: Results from a Nationwide Community-Based Cohort: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Entrectinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] These kinases are key drivers in various cancers, and their inhibition by Entrectinib disrupts critical downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are essential for cell survival and proliferation.[1][2][3][4][5] This disruption ultimately shifts the cellular balance, leading to the induction of apoptosis, or programmed cell death, in cancer cells harboring fusions or rearrangements of these kinases.[6] The analysis of apoptosis is therefore a critical method for evaluating the efficacy of Entrectinib.
Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method for assessing apoptosis at the single-cell level.[7][8][9] In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by the calcium-dependent protein Annexin V.[7][8] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membranes of viable and early apoptotic cells. However, it can penetrate the compromised membranes of late-stage apoptotic and necrotic cells, allowing for their differentiation.[7][8] This protocol provides a detailed methodology for the quantitative analysis of apoptosis induced by Entrectinib using this dual-staining flow cytometry technique.
Data Presentation
The following table summarizes representative quantitative data on the induction of apoptosis by Entrectinib in different cancer cell lines, as determined by Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
| Cell Line | Treatment | Concentration | Treatment Duration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| NCI-N87 (Gastric Cancer) | Control (Vehicle) | - | 48 hours | 89.32 | 10.68 | - | 10.68 | [1] |
| Entrectinib | 10 µM | 48 hours | 51.07 | 31.25 | 17.68 | 48.93 | [1] | |
| AGS (Gastric Cancer) | Control (Vehicle) | - | 48 hours | 95.91 | 4.09 | - | 4.09 | [1] |
| Entrectinib | 10 µM | 48 hours | 82.32 | 17.68 | - | 17.68 | [1] | |
| IMS-M2 (AML) | Control (DMSO) | - | 18 hours | ~95 | ~5 | ~0 | ~5 | [7] |
| Entrectinib | 30 nM | 18 hours | ~40 | ~30 | ~30 | ~60 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Entrectinib Induces Apoptosis and Inhibits the Epithelial–Mesenchymal Transition in Gastric Cancer with NTRK Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Liquid Biopsy in Entrectinib Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent tyrosine kinase inhibitor targeting oncogenic fusions of NTRK1/2/3, ROS1, and ALK.[1][2][3] Its efficacy is notable in patients whose tumors harbor these specific genetic alterations. Monitoring therapeutic response and the emergence of resistance is critical for optimizing patient outcomes in clinical research. Liquid biopsy, a minimally invasive technique, offers a powerful tool for real-time monitoring of tumor dynamics through the analysis of circulating tumor DNA (ctDNA). This document provides detailed application notes and protocols for utilizing liquid biopsy to monitor Entrectinib response in a clinical research setting.
Signaling Pathways Targeted by Entrectinib
Entrectinib functions by inhibiting the kinase activity of TRK, ROS1, and ALK fusion proteins, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[1][3]
NTRK Fusion Signaling Pathway: NTRK gene fusions lead to the constitutive activation of the Tropomyosin receptor kinase (TRK) proteins, which in turn activates downstream pathways including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[4][5][6][7] This aberrant signaling promotes cell proliferation, survival, and growth.[4][5]
References
- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Entrectinib Resistance in ROS1-Positive NSCLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on overcoming entrectinib (B1684687) resistance in ROS1-positive non-small cell lung cancer (NSCLC).
Troubleshooting Guides
This section addresses specific experimental issues you may encounter and provides a stepwise approach to resolving them.
Issue 1: Unexpectedly Low Efficacy of Entrectinib in a Novel ROS1-Positive Cell Line
Symptoms:
-
The IC50 value of entrectinib is significantly higher than expected in a newly acquired or developed ROS1-positive NSCLC cell line.
-
Western blot analysis shows minimal inhibition of ROS1 phosphorylation upon entrectinib treatment.
Possible Causes and Troubleshooting Steps:
-
Confirm ROS1 Fusion Status:
-
Action: Re-verify the presence and specific type of the ROS1 fusion using techniques like RT-PCR, FISH, or next-generation sequencing (NGS).
-
Rationale: The cell line may have been misidentified, or the ROS1 fusion may be a variant that is less sensitive to entrectinib.
-
-
Assess for Pre-existing Resistance Mutations:
-
Action: Perform sequencing of the ROS1 kinase domain to check for known resistance mutations (e.g., G2032R, F2004C).
-
Rationale: The cell line may harbor a primary resistance mutation that confers intrinsic resistance to entrectinib.
-
-
Investigate Bypass Signaling Pathways:
-
Action: Use western blot to analyze the baseline activation status of key bypass pathway proteins, such as MET, EGFR, KRAS, and downstream effectors like MEK and ERK.[1][2]
-
Rationale: Pre-existing activation of parallel signaling pathways can render the cells less dependent on ROS1 signaling for survival.[3]
-
Issue 2: Development of Acquired Resistance to Entrectinib in a Previously Sensitive Cell Line
Symptoms:
-
A ROS1-positive cell line, initially sensitive to entrectinib, begins to proliferate at previously cytotoxic concentrations of the drug.
-
A gradual increase in the IC50 value is observed over time.
Possible Causes and Troubleshooting Steps:
-
Isolate and Expand the Resistant Population:
-
Action: Culture the cells in the continuous presence of entrectinib, gradually increasing the concentration to select for a purely resistant population.
-
Rationale: This will provide a homogenous population of resistant cells for downstream analysis.
-
-
Analyze for On-Target ROS1 Mutations:
-
Action: Sequence the ROS1 kinase domain of the resistant cells and compare it to the parental (sensitive) cell line.
-
Rationale: Acquired resistance is frequently caused by the emergence of secondary mutations within the drug's target, which prevent effective binding. Approximately one-third of ROS1+ NSCLC patients resistant to entrectinib exhibit on-target ROS1 kinase domain mutations.[4]
-
-
Screen for Bypass Pathway Activation:
-
Action: Perform phosphoproteomic profiling or a targeted western blot analysis to compare the activation of key signaling pathways (e.g., MET, KRAS/MEK/ERK, PI3K/Akt) between the parental and resistant cell lines.[1][4]
-
Rationale: Cancer cells can overcome targeted therapy by upregulating alternative survival pathways.[3] For example, MET amplification can drive resistance by activating PI3K/Akt and RAS/MAPK signaling.[4]
-
Issue 3: Conflicting Results from Biomarker Analysis of Resistant Samples
Symptoms:
-
NGS analysis of an entrectinib-resistant tumor sample does not reveal any known ROS1 mutations or alterations in common bypass pathway genes.
-
In vitro experiments with a derived resistant cell line do not show clear activation of a single bypass pathway.
Possible Causes and Troubleshooting Steps:
-
Consider Less Common Resistance Mechanisms:
-
Evaluate for Phenotypic Changes:
-
Action: Assess changes in cell morphology, migration, and invasion potential. Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).
-
Rationale: A shift to a mesenchymal phenotype can be associated with broad drug resistance.
-
-
Investigate the Tumor Microenvironment:
-
Action: If working with patient samples, consider the role of the tumor microenvironment. For instance, hepatocyte growth factor (HGF) produced by fibroblasts can induce resistance to entrectinib.[6]
-
Rationale: Extrinsic factors from the surrounding tumor microenvironment can contribute to drug resistance.
-
Frequently Asked Questions (FAQs)
Mechanisms of Resistance
Q1: What are the primary mechanisms of acquired resistance to entrectinib in ROS1-positive NSCLC?
A1: Acquired resistance to entrectinib in ROS1-positive NSCLC can be broadly categorized into two main types:
-
On-target (ROS1-dependent) mechanisms: These involve genetic alterations within the ROS1 kinase domain that interfere with entrectinib binding. The most frequently reported mutation is the G2032R solvent front mutation.[7] Other mutations like F2004C have also been observed.[4]
-
Off-target (ROS1-independent) bypass mechanisms: In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on ROS1 for survival and proliferation. Common bypass tracks include:
-
MET amplification: This leads to aberrant MET activation and downstream signaling through the PI3K/Akt and RAS/MAPK pathways.[2][4]
-
KRAS mutations and amplification: The acquisition of mutations like KRAS G12C or amplification of the KRAS gene can lead to sustained ERK activation.[1][5]
-
Activation of other signaling pathways: Upregulation of pathways involving EGFR, KIT, and FGF3 has also been implicated in resistance.[1][3][8]
-
Q2: How does the resistance profile of entrectinib compare to that of crizotinib (B193316) in ROS1-positive NSCLC?
A2: While there is some overlap, the resistance mechanisms can differ. Both drugs are susceptible to the development of ROS1 kinase domain mutations. However, because entrectinib and crizotinib are multi-kinase inhibitors with different activity spectrums, the selective pressure they exert can lead to the emergence of different bypass pathways.[4] For instance, MET-mediated bypass signaling is a notable mechanism of resistance to entrectinib.[2][4]
Overcoming Resistance
Q3: Which next-generation TKIs are effective against entrectinib-resistant ROS1-positive NSCLC?
A3: Several next-generation TKIs have shown promise in overcoming entrectinib resistance:
-
Repotrectinib (B610555) (Augtyro™): This next-generation ROS1/TRK inhibitor was designed to be effective against tumors with resistance mutations, including G2032R.[7][9] In the TRIDENT-1 trial, repotrectinib demonstrated a 59% objective response rate in patients whose tumors harbored the G2032R mutation.[7][9] The FDA approved repotrectinib in November 2023 for both TKI-naïve and previously treated patients with ROS1-positive NSCLC.[9][10]
-
Lorlatinib (B560019) (Lorbrena®): A third-generation ALK/ROS1 TKI, lorlatinib has shown efficacy in patients who have progressed on crizotinib.[11] However, its activity against the G2032R mutation is limited.[12] It does demonstrate good CNS penetration.[11]
-
Taletrectinib: This is a second-generation ROS1 TKI with activity against the ROS1 G2032R mutation.[13]
Q4: What combination strategies can be employed to overcome entrectinib resistance?
A4: Combination therapies are a key strategy for tackling resistance, particularly when it is driven by bypass pathway activation:
-
Co-targeting ROS1 and MEK: For resistance mediated by KRAS mutations and subsequent sustained ERK activation, combining entrectinib with a MEK inhibitor like selumetinib (B1684332) has been shown to re-sensitize resistant cells.[1][5][14]
-
Co-targeting ROS1 and MET: In cases of MET-driven resistance, dual inhibition of ROS1 and MET is a viable approach. This can be achieved by combining entrectinib with a MET inhibitor (e.g., capmatinib, tepotinib) or by switching to a dual ROS1/MET inhibitor like crizotinib.[2][4][6][15]
Q5: What is the role of liquid biopsy in managing entrectinib resistance?
A5: Liquid biopsies, which analyze circulating tumor DNA (ctDNA) from a blood sample, are a valuable, minimally invasive tool for monitoring the evolution of resistance. They can be used to detect the emergence of ROS1 resistance mutations or alterations in bypass pathway genes over time, helping to guide treatment decisions without the need for repeated tissue biopsies.
Data Presentation
Table 1: Efficacy of Next-Generation TKIs in ROS1-Positive NSCLC
| Drug | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Repotrectinib | TKI-Naïve | 79%[7] | 35.7 months[7] |
| Previously treated with one ROS1 TKI | 38%[7] | 9.0 months[7] | |
| With ROS1 G2032R mutation | 59%[7] | Not Reported | |
| Lorlatinib | TKI-Naïve | 62%[11] | 21.0 months[11] |
| Previously treated with crizotinib | 35%[11] | 8.5 months[11] |
Table 2: IC50 Values of ROS1 Inhibitors Against Wild-Type and Mutant ROS1
| Compound | Ba/F3 CD74-ROS1 WT (nM) | Ba/F3 CD74-ROS1 G2032R (nM) |
| Crizotinib | Data not available | >1000 |
| Entrectinib | 1.9 | 163.6 |
| Lorlatinib | 1.1 | 10.9 |
| Repotrectinib | 2.6 | 23.1 |
| Cabozantinib | Data not available | 17.5 |
Data adapted from preclinical studies in Ba/F3 cell models.[16]
Experimental Protocols
Protocol 1: Generation of Entrectinib-Resistant Cell Lines
-
Cell Culture: Culture a known entrectinib-sensitive ROS1-positive NSCLC cell line (e.g., HCC78) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with entrectinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of entrectinib in a stepwise manner. Allow the cells to acclimate and recover at each new concentration before proceeding to the next.
-
Selection of Resistant Clones: Continue this process until the cells are able to proliferate in a high concentration of entrectinib (e.g., 1-5 µM).
-
Characterization: Isolate and expand single-cell clones. Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with or without entrectinib for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ROS1, total ROS1, p-MET, total MET, p-ERK, total ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Mechanisms of entrectinib resistance in ROS1-positive NSCLC.
Caption: Workflow for generating and analyzing entrectinib-resistant cell lines.
Caption: Decision tree for post-entrectinib treatment selection.
References
- 1. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 4. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Focus on ROS1-Positive Non-Small Cell Lung Cancer (NSCLC): Crizotinib, Resistance Mechanisms and the Newer Generation of Targeted Therapies [mdpi.com]
- 9. Repotrectinib Shrinks ROS1-Positive NSCLC Tumors - NCI [cancer.gov]
- 10. onclive.com [onclive.com]
- 11. ilcn.org [ilcn.org]
- 12. Cases of ROS1-rearranged lung cancer: when to use crizotinib, entrectinib, lorlatinib, and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Crizotinib After Entrectinib Resistance Due to MET Polysomy in ROS1-Rearranged NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Acquired Resistance to Entrectinib in Preclinical Models
Welcome to the technical support center for researchers investigating acquired resistance to Entrectinib. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Entrectinib observed in preclinical models?
A1: Preclinical studies have identified two main categories of acquired resistance to Entrectinib:
-
On-target mechanisms: These involve genetic alterations within the target kinases, primarily NTRK and ROS1. The most common on-target resistance mutations are located in the kinase domain and interfere with Entrectinib binding. Notable examples include NTRK1 G595R and G667C mutations, as well as the NTRK3 G623R mutation.[1] These mutations can sterically hinder the drug from effectively binding to its target.
-
Off-target mechanisms: These mechanisms involve the activation of alternative signaling pathways that bypass the need for NTRK/ROS1 signaling. This allows cancer cells to survive and proliferate despite the inhibition of their primary driver oncogene. Key bypass pathways implicated in Entrectinib resistance include:
-
MET Amplification: Increased MET receptor tyrosine kinase signaling is a significant mechanism of resistance.[2][3][4][5] This can occur through gene amplification, sometimes on extrachromosomal DNA (ecDNA), leading to MET overexpression and activation of downstream pathways like PI3K/Akt and RAS/MAPK.[2][3]
-
RAS/MAPK Pathway Activation: Mutations in genes of the RAS/MAPK pathway, such as KRAS (e.g., G12C) and BRAF (e.g., V600E), can confer resistance to Entrectinib.[1][6][7] These mutations lead to constitutive activation of downstream signaling, rendering the cells independent of NTRK/ROS1 signaling.
-
Insulin-like Growth Factor 1 Receptor (IGF1R) Activation: Upregulation of IGF1R signaling has also been identified as a bypass mechanism.[8][9][10]
-
Q2: How can I generate Entrectinib-resistant cell lines in my laboratory?
A2: The most common method for generating Entrectinib-resistant cell lines is through continuous exposure of sensitive parental cells to increasing concentrations of the drug over an extended period. This process selects for cells that have developed resistance mechanisms. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the expected fold-changes in IC50 values for Entrectinib-resistant cell lines?
A3: The fold-change in the half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the specific resistance mechanism. However, it is common to observe a substantial increase in the IC50 value, often exceeding 10-fold and in some cases, over 100-fold, in resistant cells compared to their parental counterparts. For instance, in one study, CUTO28-ER cells, an Entrectinib-resistant cell line, exhibited an IC50 over 2 μM, which was approximately 157-fold higher than the parental CUTO28 cells.[3]
Q4: Are there strategies to overcome Entrectinib resistance in preclinical models?
A4: Yes, several strategies are being explored to overcome Entrectinib resistance:
-
Next-generation TRK inhibitors: For on-target resistance mutations, next-generation inhibitors like selitrectinib (B610772) and repotrectinib (B610555) are designed to be effective against common resistance mutations such as the solvent front mutation NTRK1 G595R.
-
Combination therapies: For bypass pathway activation, combining Entrectinib with an inhibitor of the activated pathway is a promising approach. For example:
-
In cases of MET-driven resistance, combining Entrectinib with a MET inhibitor like crizotinib (B193316) or capmatinib (B1663548) has shown efficacy.[5]
-
For KRAS/MAPK pathway activation, the combination of Entrectinib with a MEK inhibitor such as selumetinib (B1684332) has been shown to resensitize resistant cells.[1][7]
-
For IGF1R-mediated resistance, co-targeting with an IGF1R inhibitor like OSI-906 can be effective.[8]
-
Troubleshooting Guides
Problem 1: Difficulty establishing a stable Entrectinib-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Initial drug concentration is too high, leading to widespread cell death. | Start with a low concentration of Entrectinib (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt. |
| Inconsistent drug exposure. | Ensure that the culture medium containing Entrectinib is replaced regularly (e.g., every 2-3 days) to maintain a consistent selective pressure. |
| Parental cell line is heterogeneous. | Consider single-cell cloning of the parental line before inducing resistance to ensure a more uniform starting population. |
| Slow development of resistance. | Be patient, as the development of stable resistance can take several months of continuous culture. |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Pipette carefully and avoid introducing bubbles. |
| Edge effects in multi-well plates. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Variation in incubation time. | Use a consistent incubation time for all experiments. |
Problem 3: Failure to detect activation of a suspected bypass pathway by Western blot.
| Possible Cause | Troubleshooting Steps |
| Poor antibody quality. | Use a well-validated antibody specific for the phosphorylated (active) form of the protein of interest. Include positive and negative controls. |
| Suboptimal protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis. |
| Low protein expression. | Load a sufficient amount of protein per lane (typically 20-40 µg). Consider immunoprecipitation to enrich for the protein of interest. |
| Timing of sample collection. | The activation of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point for detecting activation after treatment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Entrectinib and Other Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Genetic Background | Treatment | IC50 (nM) | Fold Resistance | Reference |
| TPM3-NTRK1 Ba/F3 | Wild-type | Entrectinib | - | - | [8] |
| TPM3-NTRK1-G595R Ba/F3 | G595R mutant | Entrectinib | Highly resistant | - | [8] |
| TPM3-NTRK1-G667C Ba/F3 | G667C mutant | Entrectinib | Highly resistant | - | [8] |
| TPM3-NTRK1-G667C Ba/F3 | G667C mutant | Cabozantinib | ~10-fold lower than WT | - | [8] |
| CUTO28 | TPM3-ROS1 fusion | Entrectinib | ~12.7 | - | [3] |
| CUTO28-ER | TPM3-ROS1, MET amplified | Entrectinib | >2000 | ~157 | [3] |
| HCC78 | SLC34A2-ROS1 fusion | Entrectinib | 450 | - | [10] |
| HCC78ER | SLC34A2-ROS1, KRAS G12C | Entrectinib | >10 µM | >22 | [10] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Generation of Entrectinib-Resistant Cell Lines
-
Determine the IC50 of the parental cell line: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of Entrectinib for the sensitive parental cell line.
-
Initial drug exposure: Culture the parental cells in their standard growth medium supplemented with a low concentration of Entrectinib (e.g., IC20-IC30).
-
Gradual dose escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of Entrectinib in a stepwise manner. Allow the cells to recover and resume normal growth before each subsequent dose increase.
-
Maintenance of resistant cells: Once a significantly resistant population is established (e.g., growing in a concentration >10x the parental IC50), maintain the cells in a medium containing a constant concentration of Entrectinib to ensure the stability of the resistant phenotype.
-
Characterization of resistant cells: Periodically assess the IC50 of the resistant cell line to confirm the level of resistance. Characterize the molecular mechanisms of resistance using techniques such as next-generation sequencing, Western blotting, and FISH.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Entrectinib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Phosphorylated Proteins (e.g., p-MET, p-ERK)
-
Cell Lysis: Treat cells with Entrectinib and/or other inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total proteins (e.g., total MET, total ERK) and a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Visualizations
Caption: Overview of Entrectinib action and mechanisms of acquired resistance.
Caption: Experimental workflow for identifying Entrectinib resistance mechanisms.
References
- 1. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioRender App [app.biorender.com]
- 6. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib reverses cytostatic resistance through the inhibition of ABCB1 efflux transporter, but not the CYP3A4 drug-metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Entrectinib dosage for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing entrectinib (B1684687) dosage for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of entrectinib?
A1: Entrectinib is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC), as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2] In cancer cells with activating genetic alterations like gene fusions involving NTRK1/2/3, ROS1, or ALK, these kinases become constitutively active, driving uncontrolled cell proliferation and survival.[2][3][4] Entrectinib functions by competing with ATP for the binding site on these kinases, thereby inhibiting their activity and blocking downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[1][3][5] This inhibition ultimately leads to a decrease in cell proliferation and the induction of apoptosis in cancer cells harboring these specific genetic alterations.[1][6]
Q2: Which signaling pathways are affected by entrectinib?
A2: Entrectinib primarily inhibits the signaling pathways driven by its target kinases: TRKA/B/C, ROS1, and ALK. Inhibition of these kinases blocks the activation of several key downstream pathways that are crucial for cancer cell proliferation and survival, including:
-
MAPK/ERK Pathway: This pathway is a central regulator of cell growth, differentiation, and survival.[3]
-
PI3K/AKT Pathway: This pathway plays a critical role in cell survival, growth, and proliferation.[3]
-
JAK/STAT Pathway: This pathway is particularly relevant for ALK signaling and is involved in cell proliferation and survival.[5][6]
-
PLC-γ Pathway: This pathway is activated by TRK receptors and is involved in cell proliferation.[5][6]
By blocking these pathways, entrectinib effectively suppresses cancer cell growth and can lead to tumor shrinkage.[5]
Q3: What are the typical in vitro IC50 values for entrectinib?
A3: The half-maximal inhibitory concentration (IC50) for entrectinib is highly dependent on the specific cancer cell line and the presence of NTRK, ROS1, or ALK gene fusions. Generally, entrectinib exhibits potent, low nanomolar IC50 values in sensitive cell lines.
| Target | Cell Line | IC50 (nM) | Reference |
| TRKA | KM12 | 1.7 | [7] |
| TRKB | 0.1 | [7] | |
| TRKC | 0.1 | [7] | |
| ROS1 | 0.2 | [7] | |
| ALK | 1.6 | [7] | |
| ALK-mutant | NB1 | ~35 (at 48h) | [8] |
| ALK-mutant | NB3 | ~2240 (at 48h) | [8] |
| ALK-mutant | SH-SY5Y | ~3320 (at 48h) | [8] |
| ALK-wildtype | IMR32 | ~3290 (at 48h) | [8] |
Q4: What are recommended starting doses for in vivo studies in mouse models?
A4: The optimal in vivo dose of entrectinib can vary based on the tumor model and the specific research question. However, several studies have established effective dose ranges in xenograft mouse models.
| Mouse Model | Cell Line | Dosage | Route | Schedule | Outcome | Reference |
| Nude mice | KM12 (colorectal) | 15, 30, 60 mg/kg | Oral (PO) | Twice daily | Potent tumor growth inhibition | [9] |
| SCID mice | IMS-M2 (AML) | 3, 10, 30 mg/kg | Oral (PO) | Daily | 3 mg/kg: significant tumor inhibition; 10 & 30 mg/kg: complete tumor regression | [10] |
| Athymic nu/nu mice | SY5Y-TrkB (neuroblastoma) | 60 mg/kg | Oral (PO) | Twice daily | Significant tumor growth inhibition | [11] |
| Nude mice | Karpas-299 (lymphoma) | 30, 60 mg/kg | Oral (PO) | Twice daily | Tumor growth inhibition | [9] |
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug preparation, or differences in incubation times.
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.
-
Fresh Drug Dilutions: Prepare fresh serial dilutions of entrectinib from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent Incubation Time: Use a precise and consistent incubation time for all experiments.
-
Monitor Cell Health: Ensure cells are in the logarithmic growth phase and healthy at the time of treatment.[1]
-
Problem: I am not observing the expected level of cytotoxicity in my cancer cell line.
-
Possible Cause: Absence of a sensitizing gene fusion, cell line-specific resistance, or suboptimal drug concentration and exposure time.
-
Solution:
-
Confirm Gene Fusion Status: The primary determinant of sensitivity to entrectinib is the presence of an NTRK, ROS1, or ALK gene fusion. Verify the genetic status of your cell line.[1]
-
Investigate Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance, such as the activation of bypass signaling pathways.[1][12]
-
Dose-Response and Time-Course Experiments: Perform experiments with a broader range of entrectinib concentrations and vary the treatment duration to determine the optimal conditions for your specific cell line.[1]
-
In Vivo Experiments
Problem: Lack of significant tumor growth inhibition in a xenograft model.
-
Possible Cause: Suboptimal dosage, inappropriate administration schedule, poor drug bioavailability, or rapid development of resistance.
-
Solution:
-
Dose Escalation Study: If tolerated, consider a dose escalation study to determine the maximum tolerated dose (MTD) and a more effective therapeutic dose for your specific model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the plasma and tumor concentrations of entrectinib to ensure adequate drug exposure.[11]
-
Combination Therapy: Consider combining entrectinib with other chemotherapeutic agents, as this has been shown to enhance its efficacy in some models.[11][13]
-
Analyze Resistant Tumors: If tumors initially respond and then regrow, analyze the resistant tumors for potential resistance mechanisms, such as upregulation of bypass signaling pathways.[12]
-
Experimental Protocols
In Vitro Cell Viability Assay (e.g., SRB or MTT)
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[11]
-
Drug Preparation: Prepare a stock solution of entrectinib in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of entrectinib. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Viability Assessment:
-
For SRB Assay: Fix the cells, stain with Sulforhodamine B, and measure the absorbance.[11]
-
For MTT Assay: Add MTT reagent, incubate to allow for formazan (B1609692) crystal formation, solubilize the crystals, and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Inhibition
-
Cell Treatment: Plate cells and grow to 70-80% confluence. Serum starve the cells for 2 hours before treating with different concentrations of entrectinib for a specified time (e.g., 1-2 hours).[9][11]
-
Ligand Stimulation (if applicable): For receptor tyrosine kinases like TRKs, you may need to stimulate the cells with the corresponding ligand (e.g., 100 ng/mL BDNF for TrkB) for a short period (e.g., 15 minutes) before harvesting.[11]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-Trk, Trk, p-AKT, AKT, p-ERK, ERK).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Entrectinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 4. What is Entrectinib used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bypass Signaling in Entrectinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bypass signaling pathways in Entrectinib-resistant cells.
Frequently Asked Questions (FAQs)
Q1: Our Entrectinib-resistant cell line does not show any secondary mutations in the ROS1 or NTRK kinase domains. What are the likely bypass signaling pathways involved?
A1: In the absence of on-target resistance mutations, acquired resistance to Entrectinib (B1684687) is often driven by the activation of bypass signaling pathways. The two most commonly reported bypass mechanisms are:
-
MET Amplification: Increased copy number of the MET gene leads to overexpression and constitutive activation of the MET receptor tyrosine kinase. This reactivates downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways, promoting cell survival and proliferation despite ROS1/NTRK inhibition by Entrectinib.[1][2][3][4]
-
KRAS Activation: Acquisition of activating mutations in KRAS, most notably the G12C mutation, can lead to sustained activation of the MAPK/ERK signaling pathway.[5][6][7][8][9] This provides a parallel signal for cell growth that is independent of the ROS1/NTRK fusion protein targeted by Entrectinib.
Q2: We observe sustained ERK phosphorylation in our Entrectinib-resistant cells even in the presence of the drug. What is the underlying mechanism?
A2: Sustained ERK activation in the presence of Entrectinib is a hallmark of bypass signaling. This is often due to the activation of the RAS/MAPK pathway.[5][6][9] A common cause is an acquired activating mutation in KRAS (e.g., G12C), which renders the pathway constitutively active.[5][7][8][9] Even though Entrectinib effectively inhibits ROS1/NTRK, the activated KRAS protein continues to signal through RAF, MEK, and ultimately ERK, promoting cell survival.
Q3: How can we confirm if MET amplification is the cause of resistance in our cell line?
A3: To confirm MET amplification, you can perform the following key experiments:
-
Fluorescence In Situ Hybridization (FISH): This is the gold standard for detecting gene amplification.[3][10][11] FISH uses fluorescently labeled probes to visualize the MET gene and the centromere of chromosome 7 (CEP7) in interphase nuclei. A high MET/CEP7 ratio or a high average MET gene copy number per cell indicates amplification.[8][12]
-
Western Blotting: Analyze the protein expression levels of total MET and phosphorylated MET (p-MET). A significant increase in both total and p-MET in resistant cells compared to sensitive parental cells suggests MET pathway activation, which is often a consequence of amplification.[6]
-
Next-Generation Sequencing (NGS): NGS of the resistant cell line's DNA can provide quantitative information on gene copy number alterations, including MET amplification.
Q4: Is it possible for multiple bypass pathways to be activated simultaneously in Entrectinib-resistant cells?
A4: Yes, it is possible for cancer cells to develop multiple mechanisms of resistance concurrently or sequentially. For instance, a cell line could exhibit both a KRAS mutation and increased signaling through another receptor tyrosine kinase. The presence of multiple resistance mechanisms can make it more challenging to overcome resistance with a single targeted agent.
Troubleshooting Guides
Problem 1: Cells show only a partial response to a combination of Entrectinib and a MEK inhibitor, even though we've confirmed a KRAS mutation.
-
Possible Cause: Activation of a parallel signaling pathway. For example, inhibition of the MEK/ERK pathway can sometimes lead to the feedback activation of other survival pathways, such as the STAT3 signaling pathway.[5]
-
Troubleshooting Steps:
-
Assess STAT3 Activation: Perform a western blot to check the phosphorylation status of STAT3 (p-STAT3) in your resistant cells treated with the MEK inhibitor. An increase in p-STAT3 would suggest its activation.
-
Combination Therapy: Consider a triple combination therapy of Entrectinib, a MEK inhibitor, and a STAT3 inhibitor (e.g., a JAK/STAT inhibitor) to simultaneously block these pathways.
-
Broad Kinase Profiling: Use phospho-kinase antibody arrays to get a broader view of which signaling pathways might be activated in response to MEK inhibition.
-
Problem 2: We are not detecting any known ROS1/NTRK or KRAS mutations, nor MET amplification, in our resistant line, yet the cells are clearly resistant.
-
Possible Cause: Other, less common, bypass mechanisms or alternative resistance mechanisms could be at play.
-
Troubleshooting Steps:
-
HGF Overexpression: The tumor microenvironment can contribute to resistance. Hepatocyte growth factor (HGF), the ligand for MET, can induce Entrectinib resistance by activating the MET receptor even without MET amplification.[13][14]
-
Experiment: Measure HGF levels in your cell culture supernatant using an ELISA kit.
-
Solution: If HGF levels are high, consider co-treatment with an HGF inhibitor or a MET inhibitor.[14]
-
-
Other RTK Activation: Amplification or activating mutations in other receptor tyrosine kinases (RTKs) like EGFR could also mediate resistance.
-
Experiment: Use a phospho-RTK array to screen for the activation of a wide range of RTKs. Follow up with western blotting for any identified candidates.
-
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can increase the efflux of Entrectinib from the cell, reducing its intracellular concentration and efficacy.[15]
-
Experiment: Use a fluorescent substrate of ABCB1 (e.g., rhodamine 123) in a flow cytometry-based efflux assay to assess transporter activity.
-
Solution: Co-treatment with an ABCB1 inhibitor may restore sensitivity.
-
-
Data Summary Tables
Table 1: IC50 Values for Entrectinib and Other Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Genetic Background | Drug | IC50 (nM) | Fold Resistance | Reference |
| HCC78 | SLC34A2-ROS1 | Entrectinib | 450 | - | [9] |
| HCC78ER | SLC34A2-ROS1, KRAS G12C | Entrectinib | >10,000 | >22 | [9][16] |
| CUTO28 | TPM3-ROS1 | Entrectinib | ~12.7 | - | [2] |
| CUTO28-ER | TPM3-ROS1, MET amplified | Entrectinib | >2,000 | ~157 | [2] |
| CUTO28-ER | TPM3-ROS1, MET amplified | Capmatinib (METi) | ~20 | - | [1] |
| KM12SM | TPM3-NTRK1 | Entrectinib | ~10 | - | [14] |
| KM12SM-ER | TPM3-NTRK1, NTRK1 G667C | Entrectinib | Moderately Resistant | - | [17] |
Table 2: Protein Expression and Phosphorylation Changes in Entrectinib-Resistant Cells
| Cell Line Comparison | Protein | Change in Resistant Cells | Method | Reference |
| HCC78ER vs. HCC78 | KRAS | Increased expression | Western Blot | [9] |
| HCC78ER vs. HCC78 | p-ERK | Sustained with Entrectinib | Western Blot | [9] |
| CUTO28-ER vs. CUTO28 | MET | Increased expression | Western Blot | [2] |
| CUTO28-ER vs. CUTO28 | p-MET | Increased expression | Western Blot | [2] |
| COR10, AZR3, AZR4 vs. H1975 | p-MET | Increased | Western Blot | [6] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay for IC50 Determination)
-
Cell Seeding:
-
Culture cells to 70-80% confluency, then detach using trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed 1,000-10,000 cells per well in 100 µL of medium in a 96-well plate.[5] Include wells for vehicle control (e.g., DMSO) and no-treatment control.
-
Incubate for 24 hours to allow cells to adhere.[17]
-
-
Drug Treatment:
-
Prepare serial dilutions of Entrectinib and/or other inhibitors at various concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate for 72 hours.[2]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][5]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.[1][17]
-
Western Blotting for Phosphorylated Proteins (p-MET, p-ERK)
-
Cell Lysis and Protein Quantification:
-
After drug treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[4][7]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-ERK) diluted in blocking buffer overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe for the corresponding total protein (e.g., total MET, total ERK) and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software.[7][18]
-
Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Sample Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections.
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval and protease digestion.
-
-
Probe Hybridization:
-
Use a dual-color FISH probe set with a probe for the MET gene (on chromosome 7q31, typically labeled in red) and a probe for the centromere of chromosome 7 (CEP7, typically labeled in green).
-
Denature the probe and the cellular DNA.
-
Hybridize the probe to the sample overnight at 37°C in a humidified chamber.[3][10]
-
-
Post-Hybridization Washes and Counterstaining:
-
Perform stringent washes to remove unbound probe.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Use a fluorescence microscope with appropriate filters to visualize the signals.
-
In at least 50 non-overlapping tumor cell nuclei, count the number of red (MET) and green (CEP7) signals.
-
Interpretation:
-
Mandatory Visualizations
Caption: MET amplification bypass pathway in Entrectinib resistance.
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 12. mdpi.com [mdpi.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entrectinib reverses cytostatic resistance through the inhibition of ABCB1 efflux transporter, but not the CYP3A4 drug-metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Role of Drug efflux Pumps in Entrectinib Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the role of drug efflux pumps in Entrectinib (B1684687) resistance.
Frequently Asked Questions (FAQs)
Q1: Is overexpression of drug efflux pumps a primary mechanism of acquired resistance to Entrectinib?
Current research suggests that the anticancer efficacy of Entrectinib is not significantly affected by the functional presence of major ABC transporters like P-glycoprotein (P-gp/ABCB1), ABCG2, or ABCC1.[1][2] While many anti-cancer drugs are susceptible to efflux by these pumps, Entrectinib is considered a weak P-gp substrate.[3][4] Therefore, direct resistance to Entrectinib is more commonly associated with other mechanisms, such as the activation of bypass signaling pathways.[5][6]
Q2: My Entrectinib-resistant cell line shows increased expression of ABCB1 (P-gp/MDR1). How should I interpret this?
While direct resistance to Entrectinib via ABCB1 is not strongly supported by current data, this observation warrants further investigation. Consider the following possibilities:
-
Cross-resistance: The resistance in your cell line might be primarily driven by another mechanism (e.g., a KRAS mutation), and the ABCB1 overexpression could be a secondary, co-selected feature that may confer resistance to other compounds.
-
Experimental artifact: Ensure the Entrectinib resistance is the sole selective pressure. Contamination or other stressors could potentially lead to ABCB1 upregulation.
-
Entrectinib as a modulator: Entrectinib has been shown to inhibit ABCB1 activity.[1][2] Chronic exposure in your cell line model might have led to a compensatory upregulation of ABCB1 expression.
Q3: Can Entrectinib be used to overcome multidrug resistance (MDR) mediated by efflux pumps?
Yes, there is evidence that Entrectinib can act as a modulator of ABCB1-mediated resistance.[1] It has been shown to synergize with other anticancer drugs that are known ABCB1 substrates, such as daunorubicin, by inhibiting the efflux pump's activity.[1][2] This suggests a potential role for Entrectinib in combination therapies to overcome resistance to other agents.
Q4: What are the primary reported mechanisms of Entrectinib resistance, if not efflux pumps?
The predominant mechanisms of acquired resistance to Entrectinib identified in preclinical and clinical studies involve the activation of bypass signaling pathways that circumvent the inhibition of ROS1, NTRK, or ALK. These include:
-
Activation of the RAS signaling pathway: Acquired KRAS mutations (e.g., G12C) have been identified in Entrectinib-resistant models.[5][6]
-
Activation of the HGF-MET pathway: Hepatocyte growth factor (HGF) can induce Entrectinib resistance, which can be reversed by MET kinase inhibitors.[7][8]
Q5: How does Entrectinib's interaction with P-glycoprotein (ABCB1) affect its distribution to the central nervous system (CNS)?
Entrectinib is a weak substrate for P-glycoprotein (P-gp/ABCB1).[3][4] This is a significant characteristic, as P-gp is a key efflux transporter at the blood-brain barrier that limits the CNS penetration of many drugs.[4] The weak interaction with P-gp allows Entrectinib to achieve and sustain therapeutic concentrations in the CNS, contributing to its efficacy against primary and metastatic brain tumors.[4][9]
Troubleshooting Guides
Problem 1: I am not observing a significant difference in Entrectinib IC50 values between my parental and ABCB1-overexpressing cell lines.
-
Expected Outcome: This is a plausible and expected result. Studies suggest that the anticancer efficacy of Entrectinib is not significantly affected by the presence of ABC transporters.[1][2]
-
Troubleshooting Steps:
-
Confirm Pump Functionality: Verify that the ABCB1 in your overexpressing cell line is functional. Use a known ABCB1 substrate (e.g., paclitaxel, doxorubicin) as a positive control. You should observe a significant increase in the IC50 for the control drug in the ABCB1-overexpressing line compared to the parental line.
-
Assess Efflux Inhibition: Test if Entrectinib can potentiate the cytotoxicity of a known ABCB1 substrate in your overexpressing cell line. A synergistic effect would confirm that Entrectinib is inhibiting ABCB1 activity.
-
Problem 2: My in vitro efflux assay (e.g., Rhodamine 123 or Calcein-AM accumulation) shows that Entrectinib inhibits ABCB1, but I don't see a synergistic effect with other chemotherapeutics in my cytotoxicity assays.
-
Potential Causes & Troubleshooting:
-
Concentration Mismatch: Ensure the concentration of Entrectinib used in the cytotoxicity assay is sufficient to inhibit ABCB1. This concentration should be informed by your in vitro efflux assay results.
-
Cell Line Specificity: The degree of synergy can be cell line dependent. The level of ABCB1 expression and the cellular context can influence the outcome.
-
Assay Duration: The duration of the cytotoxicity assay (e.g., 48, 72, or 96 hours) can impact the observed synergy. Consider optimizing the assay endpoint.
-
Alternative Resistance Mechanisms: The resistant cells may have other active resistance mechanisms that are not overcome by ABCB1 inhibition alone.
-
Data Presentation
Table 1: Comparative Interaction of Entrectinib and Other TKIs with P-glycoprotein (ABCB1)
| Compound | Apical Efflux Ratio (AP-ER) in P-gp-overexpressing cells | P-gp Substrate Strength | Reference |
| Entrectinib | 1.1 - 1.15 | Weak | [4][9] |
| Crizotinib | ≥2.8 | Strong | [4][9] |
| Larotrectinib | ≥2.8 | Strong | [4][9] |
A lower Apical Efflux Ratio indicates a weaker interaction with the P-gp efflux pump.
Table 2: Effect of Entrectinib on the Cytotoxicity of an ABCB1 Substrate (Daunorubicin)
| Cell Line | Treatment | IC50 of Daunorubicin (nM) | Fold Change in Resistance | Reference |
| ABCB1-expressing | Daunorubicin alone | Hypothetical Value: 250 | N/A | [1] |
| ABCB1-expressing | Daunorubicin + Entrectinib | Hypothetical Value: 25 | 10-fold sensitization | [1] |
| Parental | Daunorubicin alone | Hypothetical Value: 10 | N/A | [1] |
Note: Specific IC50 values are illustrative and based on the synergistic effects described in the cited literature.
Experimental Protocols
Protocol 1: Assessing Entrectinib as an ABCB1 Substrate using a Cytotoxicity Assay
-
Cell Culture: Culture both a parental cancer cell line and a derived or transfected cell line overexpressing ABCB1.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Entrectinib. Treat the cells with a range of Entrectinib concentrations for 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values for Entrectinib in both the parental and ABCB1-overexpressing cell lines. A minimal shift in IC50 suggests Entrectinib is not a strong substrate for ABCB1.
Protocol 2: Evaluating Entrectinib as an ABCB1 Inhibitor using a Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest cells overexpressing ABCB1 and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with the fluorescent ABCB1 substrate, Rhodamine 123, to allow for its accumulation.
-
Efflux Initiation: Wash the cells to remove excess dye and resuspend them in a fresh buffer containing different concentrations of Entrectinib or a known ABCB1 inhibitor (e.g., Verapamil) as a positive control.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells over time using a flow cytometer.
-
Data Interpretation: Inhibition of Rhodamine 123 efflux by Entrectinib will result in higher intracellular fluorescence compared to the untreated control, indicating that Entrectinib is an inhibitor of ABCB1.
Mandatory Visualizations
Caption: Interaction of Entrectinib with the ABCB1 efflux pump.
Caption: Troubleshooting workflow for efflux pump-mediated resistance.
Caption: Overview of Entrectinib resistance mechanisms.
References
- 1. Entrectinib reverses cytostatic resistance through the inhibition of ABCB1 efflux transporter, but not the CYP3A4 drug-metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Entrectinib & CYP3A4 Inhibitor Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental impact of Cytochrome P450 3A4 (CYP3A4) inhibitors on the metabolism of entrectinib (B1684687).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for entrectinib?
A1: Entrectinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] This enzyme is responsible for approximately 76% of entrectinib's metabolism, including its conversion to the major active metabolite, M5.[2][3][5]
Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of entrectinib?
A2: Co-administration of entrectinib with CYP3A4 inhibitors leads to a significant increase in entrectinib plasma concentrations.[6] This is due to the inhibition of its primary metabolic pathway, resulting in reduced clearance of the drug.
Q3: What is the quantitative impact of a strong CYP3A4 inhibitor on entrectinib exposure?
A3: In clinical studies with healthy subjects, the strong CYP3A4 inhibitor itraconazole (B105839) was shown to increase the maximum plasma concentration (Cmax) of entrectinib by 73% and the total exposure (AUC) by a substantial 504%.[1][7][8]
Q4: What is the expected impact of moderate CYP3A4 inhibitors on entrectinib exposure?
A4: Physiologically-based pharmacokinetic (PBPK) modeling predicts that co-administration of moderate CYP3A4 inhibitors (such as verapamil, erythromycin, clarithromycin, fluconazole, and diltiazem) can result in an average increase in entrectinib exposure of between 2.2 and 3.1-fold.[9][10]
Q5: How does the co-administration of CYP3A4 inhibitors affect the active metabolite of entrectinib, M5?
A5: The inhibition of CYP3A4 also affects the metabolism of entrectinib's active metabolite, M5. PBPK models predict that moderate CYP3A4 inhibitors can lead to an approximate 2-fold increase in the exposure of M5.[9][10]
Q6: Are there established dose adjustments for entrectinib when co-administered with CYP3A4 inhibitors?
A6: Yes, due to the significant increase in entrectinib exposure, dose adjustments are recommended when it is co-administered with strong or moderate CYP3A4 inhibitors.[1][6] For instance, if concomitant use of a strong CYP3A4 inhibitor cannot be avoided, it is recommended to reduce the entrectinib dose to 100mg daily.[2] For moderate inhibitors, a reduction to 200mg daily is advised.[2]
Troubleshooting Guide for In Vitro Experiments
Issue 1: Higher than expected entrectinib concentration in my in vitro metabolism assay.
-
Possible Cause: The presence of a known or unknown CYP3A4 inhibitor in your experimental system.
-
Troubleshooting Steps:
-
Verify Reagents: Ensure that none of the buffers, media, or other reagents contain compounds with known CYP3A4 inhibitory activity.
-
Control Experiment: Run a control experiment with a known potent CYP3A4 inhibitor (e.g., ketoconazole) to confirm the sensitivity of your assay system.
-
Test for Inhibition: If a component of your experimental system is suspected to have inhibitory effects, perform a separate IC50 determination for that component against CYP3A4 activity using a probe substrate like midazolam.
-
Issue 2: Inconsistent results when evaluating the metabolism of entrectinib.
-
Possible Cause: Variability in the activity of the liver microsomes or recombinant CYP3A4 used.
-
Troubleshooting Steps:
-
Enzyme Qualification: Always qualify new batches of microsomes or recombinant enzymes for their CYP3A4 activity using a standard substrate and reaction conditions.
-
Standard Operating Procedures (SOPs): Adhere strictly to SOPs for incubation times, temperatures, and cofactor concentrations.
-
Positive Control: Include a positive control compound that is extensively metabolized by CYP3A4 in each experiment to monitor for consistent enzyme activity.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from clinical studies investigating the drug-drug interaction between entrectinib and CYP3A4 modulators.
Table 1: Impact of a Strong CYP3A4 Inhibitor (Itraconazole) on Entrectinib Pharmacokinetics
| Pharmacokinetic Parameter | % Change with Itraconazole | Reference |
| Cmax | ↑ 73% | [1][7][8] |
| AUC | ↑ 504% | [1][7][8] |
Table 2: Predicted Impact of Moderate CYP3A4 Inhibitors on Entrectinib and M5 Exposure
| Compound | Predicted Fold Increase in Entrectinib AUC | Predicted Fold Increase in M5 AUC | Reference |
| Moderate CYP3A4 Inhibitors (average) | 2.2 - 3.1 | ~2 | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Inhibition by a Test Compound on Entrectinib Metabolism
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP3A4-mediated metabolism of entrectinib.
-
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
Entrectinib
-
Test compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS for analysis
-
-
Methodology:
-
Prepare a series of dilutions of the test compound.
-
Pre-incubate the HLM or recombinant CYP3A4 with the test compound dilutions for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding entrectinib and the NADPH regenerating system.
-
Incubate for a specific time period, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Analyze the samples for the remaining concentration of entrectinib using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Clinical Study Design to Evaluate the Effect of a CYP3A4 Inhibitor on Entrectinib Pharmacokinetics
-
Objective: To assess the impact of a CYP3A4 inhibitor on the single-dose pharmacokinetics of entrectinib in healthy volunteers.
-
Study Design: An open-label, two-period, fixed-sequence study.
-
Methodology:
-
Period 1: Administer a single oral dose of entrectinib to healthy subjects. Collect serial blood samples over a specified time course (e.g., up to 72 hours post-dose) for pharmacokinetic analysis of entrectinib and its metabolite M5.
-
Washout Period: A sufficient washout period is allowed.
-
Period 2: Administer the CYP3A4 inhibitor for a duration sufficient to achieve steady-state inhibition. On the final day of inhibitor administration, co-administer a single oral dose of entrectinib.
-
Collect serial blood samples for pharmacokinetic analysis as in Period 1.
-
Analyze plasma samples for entrectinib and M5 concentrations using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters (Cmax, AUC, t1/2) for both periods and determine the geometric mean ratios to assess the magnitude of the drug-drug interaction.
-
Visualizations
References
- 1. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Entrectinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. S-EPMC8763936 - In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). - OmicsDI [omicsdi.org]
- 9. researchgate.net [researchgate.net]
- 10. Physiologically-Based Pharmacokinetic Modelling of Entrectinib Parent and Active Metabolite to Support Regulatory Decision-Making - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Central Nervous System (CNS) Side Effects of Entrectinib in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting potential central nervous system (CNS) side effects of Entrectinib in preclinical animal studies. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide provides a structured approach to identifying and managing potential CNS-related adverse events in animal models during Entrectinib administration.
| Observed Issue | Potential Cause | Recommended Action |
| Changes in Gait, Balance, or Coordination (Ataxia) | On-target effect of TRK inhibition (specifically TrkB) which is involved in balance and movement. | - Document the severity and frequency of ataxia. - Consider a dose reduction or temporary discontinuation to assess reversibility. - Ensure easy access to food and water. - For severe ataxia, consult with a veterinarian and consider humane endpoints. |
| Significant Weight Gain | On-target effect of TRK inhibition (specifically TrkB), which plays a role in appetite regulation.[1][2] | - Monitor food intake and body weight regularly. - If weight gain is excessive, consider pair-feeding with control animals to differentiate between drug effect and general well-being. - Ensure the diet is appropriate for the study duration and animal model. |
| Seizures or Tremors | While not commonly reported in preclinical studies, high CNS exposure to a kinase inhibitor could potentially lead to neuroexcitation. | - Immediately document the event (duration, severity). - Consult with a veterinarian for potential supportive care. - Consider EEG monitoring in specialized studies if this is a critical endpoint. - A dose reduction or discontinuation is strongly advised. |
| Behavioral Changes (e.g., lethargy, agitation) | Could be related to on-target CNS effects or general malaise. | - Perform regular behavioral assessments using a standardized scoring system. - Compare behavior to baseline and control animals. - If significant changes are observed, a full clinical assessment by a veterinarian is recommended. Consider dose modification. |
| No Apparent Neurological Deficits | Entrectinib was well-tolerated in a 14-day mouse study with no observed neurologic effects up to the NOAEL of 240 mg/kg/day. | - This may be the expected outcome, particularly at clinically relevant doses. - Continue routine monitoring as per the study protocol. - Be aware that species differences may exist, and effects could emerge in longer-term studies or in different animal models. |
Frequently Asked Questions (FAQs)
Q1: Does Entrectinib cross the blood-brain barrier in common animal models?
A1: Yes, preclinical studies have demonstrated that Entrectinib penetrates the central nervous system in multiple species. Following repeated daily oral administration, steady-state brain-to-plasma concentration ratios have been reported to be approximately 0.4 in mice, 0.6–1.0 in rats, and 1.4–2.2 in dogs.[3]
Q2: What are the expected CNS side effects of Entrectinib in animal studies based on available toxicology data?
A2: Based on a 14-day exploratory repeated-dose toxicity study in mice, Entrectinib was well-tolerated. The No Observed Adverse Effect Level (NOAEL) was established at 240 mg/kg/day. In this particular study, no neurologic effects, abnormal behavior, or pathological changes in the brain were observed up to this dose. Specific data from repeated-dose toxicity studies in rats and dogs regarding CNS side effects are not extensively published in the public domain.
Q3: Why are CNS side effects like cognitive impairment and dizziness reported in humans but not prominently in preclinical animal studies?
A3: This discrepancy can be attributed to several factors. Subtle CNS effects such as cognitive changes, mood alterations, and dizziness are difficult to assess in standard animal toxicology studies. Detecting these requires specialized and sensitive neurobehavioral testing which may not be part of routine safety assessments. Furthermore, the on-target effects of TRK inhibition, which are linked to these clinical side effects, may manifest differently between species. For example, the role of TrkB in appetite and balance is conserved, leading to observable weight gain and potential ataxia in animals.[1][2]
Q4: What is the proposed mechanism for Entrectinib-related CNS side effects?
A4: The primary mechanism is believed to be on-target inhibition of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) in the CNS. These receptors are crucial for neuronal development, function, and survival. Inhibition of TrkB, for instance, has been linked to hyperphagia and ataxia in mouse models.[1][2] An in vitro study has also suggested that Entrectinib may induce nerve cell damage by inhibiting the PI3K-AKT and TGF-β signaling pathways.
Q5: What experimental methods can be used to assess the neurotoxicity of Entrectinib in animal studies?
A5: A comprehensive neurotoxicity assessment can include a battery of tests such as a functional observational battery (FOB) to detect gross functional deficits, automated tests of motor activity, and more specialized behavioral tests to evaluate learning, memory, and sensory function. Histopathological examination of central and peripheral nervous system tissues is also crucial to identify any structural changes. For specific concerns, advanced techniques like immunohistochemistry for neuronal and glial markers or electron microscopy can be employed.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data regarding Entrectinib's CNS penetration and safety in animal models.
| Parameter | Species | Value | Study Details | Reference |
| Brain/Plasma Ratio | Mouse | ~0.4 | Following repeated daily oral administration. | [3] |
| Rat | 0.6–1.0 | Following repeated daily oral administration. | [3] | |
| Dog | 1.4–2.2 | Following repeated daily oral administration. | [3] | |
| No Observed Adverse Effect Level (NOAEL) | Mouse | 240 mg/kg/day | 14-day repeated-dose oral toxicity study. No neurologic effects or abnormal behavior observed. |
Experimental Protocols & Methodologies
Repeated-Dose Toxicity Study in Mice (Exemplar)
-
Animals: Athymic nude mice.
-
Administration: Oral gavage, twice daily for 14 consecutive days.
-
Dose Groups: Vehicle control, and Entrectinib at various doses up to 240 mg/kg/day.
-
Monitoring: Daily clinical observations, including changes in behavior and general condition. Body weight measurements at least twice a week.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs, including the brain, are collected.
-
Histopathology: Organs are fixed, processed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a veterinary pathologist.
Brain Distribution Study in Rats (Exemplar)
-
Animals: Male Sprague Dawley rats.
-
Administration: Repeated oral daily dosing to achieve steady-state concentrations.
-
Sample Collection: At 24 hours after the last dose, animals are euthanized. Blood is collected to obtain plasma, and the brain is excised.
-
Analysis: Entrectinib concentrations in plasma and brain homogenates are determined using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: The brain-to-plasma concentration ratio is calculated by dividing the concentration of Entrectinib in the brain tissue by its concentration in the plasma.
Visualizations
Caption: Entrectinib's mechanism of action in cancer cells.
Caption: Workflow for preclinical neurotoxicity assessment.
References
Validation & Comparative
A Head-to-Head Comparison of Entrectinib and Larotrectinib for the Treatment of NTRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
The advent of tissue-agnostic therapies has revolutionized the landscape of oncology, with NTRK gene fusions emerging as a key target across a multitude of solid tumors. Two pioneering drugs, Entrectinib and Larotrectinib (B560067), have demonstrated significant efficacy in this patient population. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and clinical development in this space.
Mechanism of Action: Targeting the NTRK Signaling Cascade
Both Entrectinib and Larotrectinib are potent and selective inhibitors of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In NTRK fusion cancers, a chromosomal rearrangement leads to the fusion of an NTRK gene with an unrelated gene, resulting in a chimeric protein with a constitutively active kinase domain.[2] This aberrant activation drives downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cellular proliferation, survival, and tumor growth.[2]
Entrectinib and Larotrectinib act by competitively binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling. While both are pan-TRK inhibitors, Entrectinib also exhibits activity against ROS1 and ALK fusion proteins, making it a multi-targeted kinase inhibitor.[1]
Clinical Efficacy: A Comparative Analysis
While no head-to-head randomized controlled trials have been conducted, a comparative analysis of data from pivotal single-arm trials provides valuable insights into the efficacy of Entrectinib and Larotrectinib.
Efficacy in Adult and Pediatric Patients with NTRK Fusion-Positive Solid Tumors
| Efficacy Endpoint | Larotrectinib (Integrated Analysis of LOXO-TRK-14001, SCOUT, NAVIGATE)[3][4] | Entrectinib (Integrated Analysis of ALKA-372-001, STARTRK-1, STARTRK-2)[1][5] |
| Overall Response Rate (ORR) | 75% (95% CI: 68-81) | 57% (95% CI: 43-71) |
| Complete Response (CR) | 22% | 7% |
| Partial Response (PR) | 53% | 50% |
| Median Duration of Response (DoR) | 35.4 months (95% CI: 23.4-55.7) | 10.4 months (95% CI: 7.1-NE) |
| Median Progression-Free Survival (PFS) | 35.4 months (95% CI: 23.4-55.7) | 11.2 months (95% CI: 8.0-14.9) |
| Median Overall Survival (OS) | Not Reached | 20.9 months (95% CI: 14.9-NE) |
NE: Not Estimable
Efficacy in Patients with CNS Metastases
A critical differentiator for TRK inhibitors is their ability to penetrate the central nervous system (CNS).
| Efficacy Endpoint (CNS Metastases) | Larotrectinib[4] | Entrectinib[6] |
| Intracranial ORR | 73% (95% CI: 45-92) | 57.9% (95% CI: 33.5-79.8) |
Safety Profile
Both drugs are generally well-tolerated, with most adverse events being grade 1 or 2.
| Common Adverse Events (Any Grade) | Larotrectinib[3] | Entrectinib[1] |
| Fatigue | ≥20% | 48% |
| Nausea | ≥20% | - |
| Dizziness | ≥20% | - |
| Vomiting | ≥20% | - |
| Increased AST/ALT | ≥20% | - |
| Cough | ≥20% | - |
| Constipation | ≥20% | 46% |
| Diarrhea | ≥20% | - |
| Dysgeusia | - | 44% |
| Edema | - | 40% |
Experimental Protocols: A Generalized Workflow
The clinical development of both Entrectinib and Larotrectinib followed a similar "basket trial" design, enrolling patients with various solid tumors harboring NTRK fusions.
Key Inclusion Criteria for Pivotal Trials:
-
Larotrectinib (LOXO-TRK-14001, SCOUT, NAVIGATE): Patients with locally advanced or metastatic solid tumors that have progressed on, or are non-responsive to, available therapies and for which no standard or curative therapy exists.[3] Confirmation of an NTRK gene fusion was required.[3]
-
Entrectinib (ALKA-372-001, STARTRK-1, STARTRK-2): Patients with metastatic or locally advanced solid tumors harboring an NTRK1/2/3, ROS1, or ALK gene fusion.[1] Patients must have had an ECOG performance status of 0-2.[7]
Efficacy Assessment:
Tumor response was primarily assessed by an independent review committee according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[3][6]
Mechanisms of Resistance
Acquired resistance is a challenge for both therapies. The primary mechanisms include:
-
On-target resistance: Acquired mutations in the NTRK kinase domain, such as solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R) and gatekeeper mutations, which interfere with drug binding.
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for TRK signaling, such as the MAPK pathway or MET amplification.
Conclusion
Both Entrectinib and Larotrectinib have demonstrated remarkable and durable responses in patients with NTRK fusion-positive cancers, representing a significant advancement in precision oncology. Larotrectinib has shown a higher overall response rate and longer duration of response and progression-free survival in cross-trial comparisons. Entrectinib's broader activity against ROS1 and ALK fusions may be advantageous in specific clinical scenarios. The choice between these agents may depend on factors such as the specific molecular profile of the tumor, the presence of CNS metastases, and the patient's overall clinical condition. Further research, including real-world evidence and potentially head-to-head trials, will continue to refine our understanding of the optimal use of these transformative therapies.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Clinical Trial Phases - Blue Ridge Cancer Care [blueridgecancercare.com]
Validating Biomarkers for Entrectinib Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Entrectinib (Rozlytrek®) is a potent tyrosine kinase inhibitor (TKI) targeting tumors harboring specific genetic alterations, namely fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK1/2/3) and ROS1 genes. The clinical efficacy of Entrectinib is intrinsically linked to the accurate identification of these predictive biomarkers. This guide provides a comprehensive comparison of Entrectinib with alternative therapies, details the experimental protocols for biomarker validation, and visualizes the underlying molecular pathways and testing workflows.
Comparative Efficacy of Entrectinib and Alternatives
The selection of a targeted therapy is guided by the specific molecular alteration present in the tumor. Here, we compare the performance of Entrectinib against its primary alternatives for NTRK and ROS1 fusion-positive cancers.
Entrectinib vs. Larotrectinib for NTRK Fusion-Positive Cancers
Larotrectinib is another first-generation TRK inhibitor. Direct head-to-head clinical trials are lacking; however, indirect comparisons and modeling studies provide insights into their relative efficacy.
| Efficacy Endpoint | Entrectinib (Pooled Analysis) | Larotrectinib (Pooled Analysis) | Indirect Comparison Findings |
| Overall Response Rate (ORR) | 57% | 75% | ORR was similar between the two agents in a matching-adjusted indirect comparison (MAIC)[1][2]. |
| Complete Response (CR) Rate | Not consistently reported | Not consistently reported | A MAIC found a higher CR rate for Larotrectinib[1][2]. |
| Duration of Response (DoR) | Median 10 months | Median 35.2 months | Larotrectinib was associated with a longer DoR in a MAIC[1][2]. |
| Progression-Free Survival (PFS) | Median 11.2 months | Median 28.3 months | A MAIC showed a numerically longer median PFS for Larotrectinib[1][2]. |
| Overall Survival (OS) | Median 20.9 months | Median 48.0 months | Larotrectinib was associated with a significantly longer median OS in a MAIC[1][2]. |
| Intracranial ORR | 55% | 63% | Entrectinib was designed to cross the blood-brain barrier[3]. Both have shown CNS activity[4]. |
Note: Data is from separate pooled analyses and indirect comparisons, not head-to-head trials, and should be interpreted with caution.
Entrectinib vs. Crizotinib for ROS1 Fusion-Positive NSCLC
Crizotinib is a first-generation TKI also approved for ROS1 fusion-positive non-small cell lung cancer (NSCLC).
| Efficacy Endpoint | Entrectinib (Pooled Analysis) | Crizotinib (PROFILE 1001) | Comparative Effectiveness Findings |
| Overall Response Rate (ORR) | 77% | 72% | Adjusted simulated treatment comparisons (STC) found non-significant trends favoring crizotinib[5][6]. |
| Duration of Response (DoR) | Median 24.6 months | Median 17.6 months | STC showed a non-significant trend of longer DoR with crizotinib[5][6]. |
| Progression-Free Survival (PFS) | Median 19.0 months | Median 19.3 months | A real-world data comparison suggested longer PFS with Entrectinib[7]. Another STC showed a non-significant trend favoring crizotinib[5][6]. |
| Overall Survival (OS) | Not Reached | Median 51.4 months | A real-world data comparison showed a weighted median OS of 18.5 months for crizotinib, while the median was not reached for Entrectinib[7][8]. |
| Intracranial ORR | 55% | 27% | Entrectinib has shown superior intracranial activity due to its ability to cross the blood-brain barrier[9][10]. |
Note: Data is from separate clinical trials and real-world evidence, not head-to-head trials, and should be interpreted with caution.
Second-Generation Inhibitors
The emergence of resistance to first-generation inhibitors has led to the development of second-generation drugs like Repotrectinib, which has shown efficacy in patients who have progressed on other TKIs[11].
Signaling Pathways
The oncogenic activity of NTRK and ROS1 fusions is driven by the constitutive activation of their kinase domains, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.
Caption: NTRK Fusion Signaling Pathway and Inhibition by Entrectinib.
Caption: ROS1 Fusion Signaling Pathway and Inhibition by Entrectinib.
Experimental Protocols for Biomarker Validation
Accurate and reliable detection of NTRK and ROS1 fusions is critical for patient selection. The following are detailed methodologies for the key assays.
Immunohistochemistry (IHC)
IHC is a widely used screening method to detect the overexpression of TRK and ROS1 proteins, which can be indicative of an underlying gene fusion.
Protocol for ROS1 IHC (Clone D4D6):
-
Specimen Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections of 4-5 μm thickness on charged slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 10 minutes each), followed by a graded ethanol (B145695) series (100%, 95%, 70%; 5 minutes each) and a final rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a high pH buffer (e.g., Leica Bond ER Solution 2) for 20-30 minutes.
-
Peroxidase Block: Incubate slides with a peroxidase blocking solution for 5-10 minutes at room temperature to quench endogenous peroxidase activity.
-
Primary Antibody Incubation: Apply the primary antibody (e.g., anti-ROS1 rabbit monoclonal, clone D4D6) at a validated dilution (e.g., 1:50-1:200) and incubate for 30-60 minutes at room temperature.
-
Detection System: Utilize a polymer-based detection system (e.g., HRP-polymer) and incubate for 20-30 minutes.
-
Chromogen Application: Apply a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) and incubate for 5-10 minutes.
-
Counterstaining: Counterstain with hematoxylin (B73222) for 1-5 minutes.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Interpretation: A positive result is typically defined by cytoplasmic and/or membranous staining in tumor cells. Staining intensity and the percentage of positive cells are evaluated. A positive IHC result should be confirmed by a molecular method like FISH or NGS.
Fluorescence In Situ Hybridization (FISH)
FISH is a molecular cytogenetic technique used to detect specific DNA sequences, such as gene rearrangements, in chromosomes.
Protocol for NTRK/ROS1 Break-Apart FISH:
-
Slide Preparation: Use 4-5 μm thick FFPE tissue sections.
-
Deparaffinization and Pretreatment: Deparaffinize slides in xylene and rehydrate through an ethanol series. Pretreat with a protease (e.g., pepsin) to permeabilize the cells.
-
Probe Application: Apply the break-apart probe specific for the NTRK or ROS1 gene. These probes consist of two differently colored fluorescent labels that flank the gene of interest.
-
Denaturation: Co-denature the probe and the target DNA on the slide by heating to approximately 75°C for 5-10 minutes.
-
Hybridization: Incubate the slides overnight at 37°C in a humidified chamber to allow the probe to anneal to the target DNA sequence.
-
Post-Hybridization Washes: Wash the slides in a series of increasingly stringent buffers to remove non-specifically bound probe.
-
Counterstaining: Apply a counterstain, such as DAPI, to visualize the cell nuclei.
-
Fluorescence Microscopy: Analyze the slides using a fluorescence microscope equipped with appropriate filters.
-
Interpretation: In a normal cell, the two fluorescent signals will appear as a single fused signal. In a cell with a gene rearrangement, the signals will be split apart. A certain percentage of cells with split signals is required to call a sample positive.
Next-Generation Sequencing (NGS)
NGS allows for the simultaneous analysis of multiple genes and can detect both known and novel fusion partners. RNA-based NGS is generally preferred for fusion detection.
General Workflow for RNA-Based NGS for Fusion Detection:
-
Nucleic Acid Extraction: Extract total RNA from FFPE tissue sections. The quality and quantity of the RNA are critical for successful sequencing.
-
Library Preparation:
-
RNA to cDNA Conversion: Convert the RNA to complementary DNA (cDNA) using reverse transcriptase.
-
Target Enrichment: Enrich for the genes of interest (NTRK1/2/3, ROS1) using either an amplicon-based or a hybrid-capture-based method. Hybrid capture is often preferred as it can identify novel fusion partners.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and sequencing.
-
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the sequencing reads to a reference human genome.
-
Fusion Calling: Use specialized bioinformatics algorithms to identify reads that span a fusion breakpoint, indicating a gene fusion.
-
Annotation and Reporting: Annotate the identified fusions and generate a clinical report.
-
Clinical Workflow for Biomarker Testing
The choice of testing modality often follows a specific algorithm to optimize for cost-effectiveness and turnaround time.
Caption: A typical clinical workflow for NTRK and ROS1 biomarker testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation Sequencing Workflow | Canary Onco [canaryonco.com]
- 7. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. abyntek.com [abyntek.com]
- 10. Non-small-cell lung cancer: how to manage ALK-, ROS1- and NTRK-rearranged disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next Generation Sequencing for Gene Fusion Analysis in Lung Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of Entrectinib and Other TRK Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. This guide provides an objective comparison of the cross-resistance profiles of Entrectinib and other Tropomyosin Receptor Kinase (TRK) inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and clinical strategies.
The development of TRK inhibitors has revolutionized the treatment of cancers harboring NTRK gene fusions. First-generation inhibitors, such as Entrectinib and Larotrectinib, have demonstrated remarkable efficacy across various tumor types. However, the emergence of acquired resistance poses a significant clinical challenge. This has spurred the development of next-generation TRK inhibitors, including Selitrectinib and Repotrectinib, designed to overcome these resistance mechanisms. This guide delves into the comparative cross-resistance profiles of these agents, providing a comprehensive overview for the scientific community.
Mechanisms of Resistance to TRK Inhibitors
Acquired resistance to TRK inhibitors can be broadly categorized into two main types:
-
On-target resistance involves mutations in the NTRK kinase domain itself, which interfere with drug binding. These mutations are most commonly observed in three key regions:
-
Solvent Front Mutations: These mutations, such as TRKA G595R and TRKC G623R, are located in the region of the kinase domain that is exposed to the solvent. They are a common mechanism of resistance to first-generation inhibitors.
-
Gatekeeper Mutations: Located at the entrance of the ATP-binding pocket (e.g., TRKA F589L), these mutations can sterically hinder the binding of larger inhibitors.
-
xDFG Motif Mutations: Occurring in the activation loop of the kinase domain (e.g., TRKA G667C), these mutations can alter the conformational dynamics of the kinase, reducing inhibitor affinity.
-
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling. This can occur through mutations or amplification of other oncogenes, such as BRAF, KRAS, or MET.[1][2][3]
Comparative Inhibitory Activity
The following tables summarize the in vitro potency of Entrectinib, Larotrectinib, Selitrectinib, and Repotrectinib against wild-type TRK fusions and a panel of clinically relevant resistance mutations. The data, primarily derived from Ba/F3 cell proliferation assays, highlights the differential activity of these inhibitors.
Table 1: Inhibitory Activity (IC50, nM) Against Wild-Type TRK Fusions
| Fusion Protein | Entrectinib | Larotrectinib | Selitrectinib | Repotrectinib |
| LMNA-TRKA | 1.3 | 49.4 | 3.9 | <0.2 |
| ETV6-TRKB | 0.3 | 23.5 | 1.8 | <0.2 |
| ETV6-TRKC | 0.3 | 24.5 | 2.0 | <0.2 |
Data sourced from Murray, B. W., et al. (2021). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics.[4][5]
Table 2: Cross-Resistance Profile (IC50, nM) Against TRK Kinase Domain Mutations
| Mutation | Entrectinib | Larotrectinib | Selitrectinib | Repotrectinib |
| Solvent Front | ||||
| TRKA G595R | >1000 | >1000 | 27 | 2.0 |
| TRKC G623R | >1000 | >1000 | 18 | 1.9 |
| Gatekeeper | ||||
| TRKA F589L | <0.2 | >1000 | 52 | <0.2 |
| TRKC F617I | 60.4 | >1000 | 45 | 0.3 |
| xDFG Motif | ||||
| TRKA G667C | 876 | >1500 | 341 | 67.6 |
| TRKC G696A | 138 | >1500 | 124 | 14.6 |
Data sourced from Murray, B. W., et al. (2021). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics.[4][5]
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The Ba/F3 cell line, a murine pro-B cell line, is dependent on interleukin-3 (IL-3) for survival and proliferation.[6] When these cells are engineered to express a constitutively active fusion protein, such as an NTRK fusion, they become IL-3 independent.[6] The proliferation of these engineered cells is then dependent on the activity of the fusion kinase. By treating these cells with a kinase inhibitor, the potency of the inhibitor can be determined by measuring the reduction in cell viability.[6][7]
Detailed Methodology:
-
Cell Line Generation:
-
The cDNA of the desired NTRK fusion (wild-type or mutant) is cloned into a retroviral or lentiviral expression vector.
-
Ba/F3 cells are then transduced with the viral particles.
-
Successfully transduced cells are selected using an appropriate antibiotic.
-
The expression of the fusion protein is confirmed by Western blotting.
-
To establish IL-3 independence, the cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3. Only the cells that can proliferate in the absence of IL-3 are used for the assay.
-
-
Cell Viability Assay:
-
Engineered Ba/F3 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in IL-3-free medium.
-
The TRK inhibitors (Entrectinib, Larotrectinib, Selitrectinib, Repotrectinib) are serially diluted to a range of concentrations.
-
The cells are treated with the inhibitors or a vehicle control (e.g., DMSO) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
-
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the anti-tumor efficacy of TRK inhibitors in a living organism.
Principle: Human cancer cells harboring specific NTRK fusions are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the TRK inhibitor, and the effect on tumor growth is monitored over time.[8][9]
Detailed Methodology:
-
Animal Models:
-
Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are used to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Human cancer cell lines expressing the NTRK fusion of interest (e.g., KM-12 cells with TPM3-NTRK1) are cultured and harvested.
-
A suspension of 5-10 million cells in a solution like Matrigel is subcutaneously injected into the flank of each mouse.
-
-
Treatment and Monitoring:
-
Tumor growth is monitored by caliper measurements. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The TRK inhibitors are formulated for oral gavage or intraperitoneal injection and administered daily at specified doses. The control group receives a vehicle solution.
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, such as Western blotting to assess target engagement or histological analysis.
-
Visualizing TRK Signaling and Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways downstream of NTRK fusions and the mechanisms of inhibitor action and resistance.
Caption: Downstream signaling pathways activated by NTRK fusions.
Caption: Mechanisms of resistance to first and second-generation TRK inhibitors.
Conclusion
The landscape of TRK inhibitor therapy is continually evolving, with the development of next-generation agents offering new hope for patients who have developed resistance to first-line treatments. This guide provides a snapshot of the current understanding of cross-resistance profiles, highlighting the superior potency of second-generation inhibitors, particularly Repotrectinib, against a range of resistance mutations. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers working to further unravel the complexities of TRK inhibitor resistance and to develop even more effective therapeutic strategies. As more clinical data becomes available, a deeper understanding of the sequential use of these inhibitors will be crucial for optimizing patient outcomes.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTRK insights: best practices for pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Entrectinib's Efficacy in CNS and Non-CNS Metastatic Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Entrectinib (B1684687) (Rozlytrek®) has emerged as a significant therapeutic agent for tumors harboring specific genetic alterations, demonstrating notable efficacy in patient populations both with and without central nervous system (CNS) metastases. This guide provides a detailed comparison of entrectinib's performance in these patient subgroups, supported by experimental data from key clinical trials.
Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK) tyrosine kinases.[1][2] Its ability to cross the blood-brain barrier allows it to achieve therapeutic concentrations in the CNS, making it a valuable option for patients with intracranial disease.[1][3] This guide will delve into the clinical data that underscores its dual action in systemic and intracranial settings.
Comparative Efficacy of Entrectinib
An integrated analysis of the phase I/II trials ALKA-372-001, STARTRK-1, and STARTRK-2 provides the primary basis for evaluating the efficacy of entrectinib.[4][5] These studies enrolled patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.[6] The data presented below compares the outcomes for patients with and without baseline CNS metastases across different tumor fusion types.
Efficacy in NTRK Fusion-Positive Solid Tumors
In an integrated analysis of 54 patients with NTRK fusion-positive solid tumors, 33% had baseline CNS metastases.[7] Entrectinib demonstrated clinically meaningful and durable responses in this patient population, irrespective of CNS involvement at baseline.[7][8]
| Efficacy Endpoint | Patients without CNS Metastases (n=42) | Patients with CNS Metastases (n=12) |
| Systemic Objective Response Rate (ORR) | 59.5% (95% CI: 43.3–74.4)[7] | 50.0% (95% CI: 21.1–78.9)[7] |
| Median Systemic Duration of Response (DOR) | 12.9 months (95% CI: 7.1–NE)[7] | Not Evaluable (NE) (95% CI: 4.2–NE)[7] |
| Median Systemic Progression-Free Survival (PFS) | 12.0 months (95% CI: 8.7–15.7)[7] | 7.7 months (95% CI: 4.7–NE)[7] |
| Intracranial Objective Response Rate (ORR) | Not Applicable | 55.0% (95% CI: 31.5-76.9)[7] |
| Median Intracranial Duration of Response (DOR) | Not Applicable | 12.9 months (95% CI: 5.6-NE)[7] |
| Median Intracranial Progression-Free Survival (PFS) | Not Applicable | 7.7 months (95% CI: 3.8-19.3)[7] |
Data from an integrated analysis of STARTRK-1, STARTRK-2, and ALKA-372-001 trials with a data cut-off of May 31, 2018.[7] An updated analysis presented at ESMO 2020 on 16 patients with NTRK fusion-positive tumors and baseline CNS metastases showed an intracranial ORR of 50%, a median intracranial DOR of 8.0 months, and a median intracranial PFS of 8.9 months.[9][10]
Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
An updated integrated analysis of 161 patients with ROS1 fusion-positive NSCLC from the same three trials also demonstrated significant clinical benefit, including in patients with CNS metastases.[11][12]
| Efficacy Endpoint | Patients without CNS Metastases (Investigator-Assessed, n=105) | Patients with CNS Metastases (Investigator-Assessed, n=58) |
| Systemic Objective Response Rate (ORR) | 70% (95% CI: 60.5–78.4)[13] | 64% (95% CI: 50.1–76.0)[13] |
| Median Systemic Progression-Free Survival (PFS) | 21.1 months (95% CI: 15.1–36.6)[13] | 11.8 months (95% CI: 7.7–15.5)[13] |
| Median Overall Survival (OS) | Not reached[11] | Median OS of 47.8 months for the overall population[13] |
| Intracranial Objective Response Rate (ORR) (BICR-assessed, measurable CNS disease, n=24) | Not Applicable | 79.2% (95% CI: 57.9–92.9)[11][14] |
| Median Intracranial Duration of Response (DOR) (BICR-assessed, measurable CNS disease, n=24) | Not Applicable | 12.9 months[11][14] |
| Median Intracranial Progression-Free Survival (PFS) (BICR-assessed, measurable CNS disease, n=24) | Not Applicable | 12.0 months (95% CI: 6.2–19.3)[11][14] |
Data from an updated integrated analysis with a longer follow-up.[11][13] BICR: Blinded Independent Central Review.
Experimental Protocols
The efficacy data for entrectinib is primarily derived from an integrated analysis of three open-label, multicenter, phase I/II clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[4][5]
Study Design:
-
ALKA-372-001 and STARTRK-1: Phase I dose-escalation and dose-expansion studies.[5]
-
STARTRK-2: A phase II global basket study enrolling patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene rearrangements.[6]
Patient Population:
-
Inclusion Criteria: Patients with histologically or cytologically confirmed locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions were enrolled.[6][15] Patients with asymptomatic or previously treated and controlled CNS metastases were eligible.[6][15] An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 was required.[15][16]
-
Exclusion Criteria: Prior treatment with TRK, ROS1, or ALK inhibitors was generally not allowed, with some exceptions for crizotinib (B193316) in ALK- or ROS1-rearranged NSCLC with CNS-only progression.[6]
Treatment and Assessments:
-
Dosage: The recommended adult dose of entrectinib was 600 mg administered orally once daily.[17]
-
Tumor Assessment: Tumor assessments were conducted at week 4 and every 8 weeks thereafter.[4] Responses were evaluated by a Blinded Independent Central Review (BICR) using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[4] Intracranial responses were assessed using RECIST v1.1 or RANO criteria where applicable.[6]
-
Endpoints: The primary endpoints were Objective Response Rate (ORR) and Duration of Response (DOR).[4] Secondary endpoints included Progression-Free Survival (PFS), Overall Survival (OS), and intracranial efficacy measures.[4][18]
Visualizing the Mechanism and Workflow
Signaling Pathways Inhibited by Entrectinib
Entrectinib functions by competitively inhibiting the ATP-binding sites of the TRK, ROS1, and ALK tyrosine kinases.[1] The fusion of these genes with others leads to constitutively active kinase signaling, driving oncogenesis through downstream pathways such as MAPK/ERK and PI3K/AKT.[1] By blocking these kinases, entrectinib suppresses tumor growth and induces apoptosis.[1]
Caption: Entrectinib inhibits TRK, ROS1, and ALK fusion proteins, blocking downstream signaling.
General Experimental Workflow for Entrectinib Clinical Trials
The clinical development of entrectinib followed a structured workflow from patient identification to data analysis.
References
- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 2. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Updated Analysis of Outcomes With Entrectinib for Advanced ROS1 Fusion–Positive NSCLC - The ASCO Post [ascopost.com]
- 12. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Locally Advanced or Metastatic ROS1 Fusion–Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Efficacy and Safety of Entrectinib in ROS1 Fusion–Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Table 9, Details of Individual Included Studies - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. va.gov [va.gov]
- 17. ec.europa.eu [ec.europa.eu]
- 18. Table 8, Inclusion Criteria for the Systematic Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Entrectinib in NTRK/ROS1 Fusion-Positive Cancers: A Comparative Guide Based on Meta-Analysis of Clinical Trials
For Immediate Release
This guide provides a comprehensive meta-analysis of pivotal clinical trials for Entrectinib (B1684687) (Rozlytrek®), a targeted therapy for solid tumors harboring NTRK1/2/3 or ROS1 gene fusions. Designed for researchers, scientists, and drug development professionals, this document synthesizes efficacy data, details experimental methodologies, and visualizes the drug's mechanism of action and clinical trial workflows.
Efficacy of Entrectinib: A Quantitative Analysis
An integrated analysis of the phase II STARTRK-2, phase I STARTRK-1, and phase I ALKA-372-001 trials demonstrated the robust and durable clinical activity of Entrectinib in patients with NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[1] The data presented below is a summary of the key efficacy endpoints from these pooled analyses.
Table 1: Efficacy in NTRK Fusion-Positive Solid Tumors
| Efficacy Endpoint | Overall Population (N=54) | Patients with CNS Metastases (N=12) |
| Objective Response Rate (ORR) | 57.4% | 50.0% |
| Complete Response (CR) | 7.4% | 0% |
| Partial Response (PR) | 50.0% | 50.0% |
| Median Duration of Response (DoR) | 10.4 months | Not Reported |
| Median Progression-Free Survival (PFS) | 11.2 months | 6.7 months |
| Median Overall Survival (OS) | 20.9 months | 13.6 months |
Data sourced from an integrated analysis of STARTRK-2, STARTRK-1, and ALKA-372-001 trials.
Table 2: Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | Overall Population (N=51) | Patients with CNS Metastases |
| Objective Response Rate (ORR) | 78% | 55% (Intracranial ORR) |
| Median Duration of Response (DoR) | 24.6 months | Not Reported |
| Median Progression-Free Survival (PFS) | 19.0 months | Not Reported |
| Median Overall Survival (OS) | Not Reached | Not Reported |
Data sourced from a pooled analysis of STARTRK-2, STARTRK-1, and ALKA-372-001 trials.[2][3]
Mechanism of Action: Targeting Key Oncogenic Drivers
Entrectinib is a potent and selective tyrosine kinase inhibitor that targets the kinase activity of Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[4][5][6] In cancers driven by NTRK or ROS1 gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[4][5] Entrectinib competitively binds to the ATP-binding site of these fusion proteins, inhibiting their kinase activity and thereby blocking downstream signaling, which ultimately leads to tumor growth suppression and apoptosis.[5]
Caption: Entrectinib Signaling Pathway Inhibition.
Experimental Protocols of Pivotal Trials
The integrated analysis of Entrectinib's efficacy is based on three key open-label, multicenter, single-arm clinical trials: STARTRK-2, STARTRK-1, and ALKA-372-001.
Study Design:
-
STARTRK-2 (NCT02568267): A global, phase II basket trial investigating the efficacy of Entrectinib in patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.
-
STARTRK-1 (NCT02097810): A phase I dose-escalation and expansion study in patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK fusions.
-
ALKA-372-001 (EudraCT 2012-000148-88): A phase I dose-escalation study in a similar patient population.
Patient Population: Eligible patients were adults with unresectable or metastatic solid tumors with a documented NTRK1/2/3 or ROS1 gene fusion. Patients with and without central nervous system (CNS) metastases were included. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Patients who had received prior treatment, including chemotherapy and immunotherapy, were eligible.
Treatment and Dosing: Entrectinib was administered orally at a dose of 600 mg once daily in 28-day cycles. Treatment continued until disease progression or unacceptable toxicity.
Efficacy and Safety Assessments: Tumor assessments were performed at baseline and every 8 weeks thereafter. The primary efficacy endpoint was the Objective Response Rate (ORR), and a key secondary endpoint was the Duration of Response (DoR), both assessed by a Blinded Independent Central Review (BICR) according to RECIST v1.1. Safety was monitored through the evaluation of adverse events, laboratory tests, and physical examinations.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. STARTRK: Phase I/II Study of Entrectinib in Children and Young Adults with Aggressive Solid or Brain Tumors | St. Jude Care & Treatment [stjude.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
Investigating the Synergistic Effects of Entrectinib with Other Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Entrectinib (B1684687), a potent tyrosine kinase inhibitor (TKI) targeting TRK, ROS1, and ALK fusion proteins, has demonstrated significant efficacy in various solid tumors. However, as with many targeted therapies, the development of resistance can limit its long-term clinical benefit. This has spurred research into combination strategies aimed at enhancing its anti-cancer activity and overcoming resistance mechanisms. This guide provides a comparative analysis of preclinical and clinical findings on the synergistic effects of Entrectinib when combined with other anti-cancer agents.
Key Synergistic Combinations with Entrectinib
Several studies have highlighted promising synergistic interactions between Entrectinib and other targeted agents, as well as conventional chemotherapy. The primary focus of these combinations is to overcome resistance mediated by the activation of bypass signaling pathways.
Entrectinib in Combination with MEK Inhibitors (Trametinib)
The mitogen-activated protein kinase (MAPK) pathway is a critical downstream signaling cascade that can be activated as a resistance mechanism to TKIs. Preclinical studies have shown that combining Entrectinib with a MEK inhibitor, such as trametinib (B1684009), can synergistically inhibit the growth of cancer cells.
A study on pediatric high-grade glioma (pHGG) cell models with an EML4:NTRK3 fusion demonstrated a clear synergistic effect when Entrectinib was combined with trametinib.[1] The combination significantly reduced cell viability compared to either agent alone.[1]
| Cell Line | Drug Combination | Combination Index (CI) | Effect |
| VBT247 | Entrectinib + Trametinib | < 0.9 | Synergistic |
| VBT363 | Entrectinib + Trametinib | < 0.9 | Synergistic |
Combination Index (CI) values are derived from graphical representations in the source publication. CI < 0.9 indicates synergy.[1]
Caption: Dual inhibition of TRK fusion protein by Entrectinib and MEK by trametinib blocks the MAPK signaling pathway, leading to synergistic anti-tumor effects.
Entrectinib in Combination with CDK4/6 Inhibitors (Abemaciclib)
Inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle, has emerged as an effective cancer therapy. The same study on pHGG cell lines also explored the combination of Entrectinib with the CDK4/6 inhibitor abemaciclib (B560072).[1] The results indicated a synergistic interaction, particularly at higher concentrations of abemaciclib.[1]
| Cell Line | Drug Combination | Concentration for Synergy | Combination Index (CI) | Effect |
| VBT247 | Entrectinib + Abemaciclib | High Abemaciclib Conc. | < 0.9 | Synergistic |
| VBT363 | Entrectinib + Abemaciclib | High Abemaciclib Conc. | < 0.9 | Synergistic |
Combination Index (CI) values are derived from graphical representations in the source publication. CI < 0.9 indicates synergy.[1]
Caption: Concurrent blockade of growth signaling by Entrectinib and cell cycle progression by abemaciclib leads to a synergistic anti-proliferative effect.
Entrectinib in Combination with MET Inhibitors (Capmatinib)
Hepatocyte growth factor (HGF)-mediated activation of the MET receptor is a known mechanism of acquired resistance to various TKIs. A preclinical study demonstrated that HGF can induce resistance to Entrectinib in NTRK1-rearranged colon cancer and ROS1-rearranged non-small cell lung cancer (NSCLC) cells.[2] The combination of Entrectinib with the MET inhibitor capmatinib (B1663548) successfully reversed this resistance both in vitro and in vivo.[2]
| Cell Line | IC50 of Entrectinib (nM) | Effect of HGF | Combination Effect |
| KM12SM (TPM3-NTRK1) | 0.75 | Induces resistance | Capmatinib reverses resistance |
| HCC78 (SLC34A-ROS1) | 828 | Induces resistance | Capmatinib reverses resistance |
In vivo, the combination of Entrectinib and capmatinib resulted in tumor shrinkage in a xenograft model where Entrectinib alone only inhibited tumor growth.[2]
Caption: Capmatinib blocks the HGF/MET bypass pathway, restoring sensitivity to Entrectinib's inhibition of TRK/ROS1 fusion proteins.
Entrectinib in Combination with Chemotherapy (Irinotecan and Temozolomide)
In the context of neuroblastoma, a preclinical study investigated the combination of Entrectinib with the chemotherapeutic agents irinotecan (B1672180) and temozolomide (B1682018) (Irino-TMZ).[3] The study found that Entrectinib significantly enhanced the growth inhibition of Irino-TMZ in vitro and improved event-free survival in an in vivo xenograft model.[3]
Caption: Workflow for the in vivo study of Entrectinib in combination with chemotherapy in a neuroblastoma model.
Experimental Protocols
In Vitro Cell Viability and Synergy Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of Entrectinib and the combination agent, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the ATP-based CellTiter-Glo® assay or MTT assay.
-
Synergy Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC50) for each drug. The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 0.9 is indicative of synergy.[1]
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, Entrectinib alone, the combination agent alone, and the combination of Entrectinib and the other agent.
-
Drug Administration: Drugs are administered according to a specified dose and schedule (e.g., oral gavage daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study continues until a predetermined endpoint, such as a specific tumor volume or signs of morbidity, is reached. Event-free survival is often a key endpoint.[2][3]
Conclusion
The preclinical and emerging clinical data strongly suggest that combining Entrectinib with other targeted agents or chemotherapy can be a promising strategy to enhance its anti-cancer efficacy and overcome resistance. The synergistic effects observed with MEK inhibitors, CDK4/6 inhibitors, and MET inhibitors highlight the importance of targeting parallel or downstream signaling pathways that contribute to tumor growth and survival. Further clinical investigation into these combinations is warranted to translate these promising preclinical findings into improved therapeutic outcomes for patients.
References
- 1. Cerebrospinal Fluid Penetration and Combination Therapy of Entrectinib for Disseminated ROS1/NTRK-Fusion Positive Pediatric High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eratrectinib: A Guide for Laboratory Professionals
The proper management and disposal of Eratrectinib, a potent tyrosine kinase inhibitor, are crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. Improper disposal can lead to environmental contamination and pose health risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated contaminated materials in a research setting.
This compound Waste Characterization
Due to its cytotoxic potential and to ensure regulatory compliance, all this compound waste, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), should be managed as hazardous pharmaceutical waste. This approach ensures the highest level of safety and adherence to environmental regulations. Disposal procedures must comply with federal, state, and local laws.[1][2][3] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][4]
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures to prevent exposure.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ensure that emergency exits, safety showers, and eye wash stations are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[5]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[2][5]
-
Respiratory Protection: Avoid the formation of dust and aerosols.[2][5] If dust formation is likely, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound waste.
-
Identify and Segregate Waste:
-
Identify all materials contaminated with this compound.
-
Keep this compound waste separate from non-hazardous laboratory waste to ensure proper handling.
-
-
Contain Waste:
-
Label Container:
-
Store Waste:
-
Arrange for Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical destruction plant or specialized disposal company.[2][6]
-
The required method of disposal for this type of pharmaceutical waste is controlled, high-temperature incineration with flue gas scrubbing.[5][6]
-
Do not dispose of this compound down the drain or in the regular trash.[6][7] Discharging into the environment must be avoided.[5][6]
-
Disposal of Contaminated Materials and Packaging
-
Contaminated Labware and PPE: All items that have come into contact with this compound, such as gloves, vials, pipette tips, and other labware, must be treated as hazardous waste and disposed of in the designated hazardous waste container.[7]
-
Contaminated Packaging: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[5][6] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[5][6]
Accidental Spill Cleanup and Disposal
In the event of an this compound spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure: Evacuate personnel from the immediate area and ensure the space is well-ventilated.[5][6] Remove all sources of ignition.[5][6]
-
Contain Spill: Prevent the spill from spreading or entering drains.[5][6]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Collect all cleanup materials (absorbent, contaminated PPE, etc.) and place them in the designated hazardous waste container for disposal according to the protocol above.[5][6]
Data Presentation
The following table summarizes the types of this compound-contaminated waste and the appropriate containment for each.
| Waste Type | Containment Procedure |
| Unused/Expired this compound (Solid/Liquid) | Place in a primary container, then into a designated, sealed, and labeled hazardous pharmaceutical waste container. |
| Contaminated Labware (vials, pipettes) | Place directly into a designated, sealed, and labeled hazardous pharmaceutical waste container. |
| Contaminated PPE (gloves, lab coats) | Place directly into a designated, sealed, and labeled hazardous pharmaceutical waste container. |
| Spill Cleanup Materials | Place all contaminated absorbent and cleaning materials into a designated, sealed, and labeled hazardous waste container. |
| Rinsed Empty Packaging | Triple-rinse; may be recycled, reconditioned, or punctured and sent to a sanitary landfill.[5][6] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistical Information for Handling Eratrectinib
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Eratrectinib in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe research environment.
Hazard Identification
This compound, also known as Entrectinib, is a potent compound that requires careful handling. According to safety data sheets, it is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye damage.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
May cause respiratory irritation.[1]
-
Suspected of causing genetic defects.[1]
-
Suspected of damaging fertility or the unborn child.[1]
-
Causes damage to organs.[1]
-
May cause long-lasting harmful effects to aquatic life.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the primary barrier against exposure to this compound. The level of PPE should be determined by a risk assessment of the specific procedures being performed.
| PPE Category | Minimum Requirements | Recommended for High-Risk Operations (e.g., handling powders, generating aerosols) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Double gloving with chemotherapy-rated gloves. |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields. | A face shield in addition to safety goggles. |
| Body Protection | A lab coat or long-sleeved shirt and long pants. | Impervious or chemical-resistant gown or coveralls. |
| Respiratory Protection | Not generally required for handling in solution within a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95 or higher) should be used if handling powders outside of a containment system or if there is a risk of aerosol generation. |
Handling and Storage
Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Ensure adequate ventilation in all areas where the compound is handled and stored.[2][3]
-
An eyewash station and safety shower should be readily accessible in the work area.
Safe Handling Practices:
-
Avoid the formation of dust and aerosols when handling the solid form.[1][2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).[2]
Accidental Release and Exposure Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2][5]
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Collect all solid this compound, contaminated consumables (e.g., gloves, wipes, pipette tips), and spill cleanup materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not discharge to drains.[4]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling this compound in a research setting, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
